Myxopyronin A
Description
Structure
2D Structure
Properties
CAS No. |
88192-98-7 |
|---|---|
Molecular Formula |
C23H31NO6 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl N-[(E,5R)-5-[5-[(2E,4E)-2,5-dimethylocta-2,4-dienoyl]-4-hydroxy-6-oxopyran-2-yl]hex-1-enyl]carbamate |
InChI |
InChI=1S/C23H31NO6/c1-6-9-15(2)11-12-17(4)21(26)20-18(25)14-19(30-22(20)27)16(3)10-7-8-13-24-23(28)29-5/h8,11-14,16,25H,6-7,9-10H2,1-5H3,(H,24,28)/b13-8+,15-11+,17-12+/t16-/m1/s1 |
InChI Key |
UQFNCSLGZUJVQP-JNZIYJEQSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Myxopyronin A; Myxopyronin-A; Myx; |
Origin of Product |
United States |
Foundational & Exploratory
Myxopyronin A: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myxopyronin A is a novel antibiotic belonging to the α-pyrone class of natural products. Isolated from the soil bacterium Myxococcus fulvus, it exhibits potent antibacterial activity, particularly against Gram-positive pathogens. Its unique mechanism of action, which involves the inhibition of the bacterial DNA-dependent RNA polymerase (RNAP), makes it a compelling candidate for further drug development in an era of growing antibiotic resistance. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols, quantitative data, and the molecular basis of its activity.
Discovery and Producing Organism
This compound was first isolated from the culture supernatant of the myxobacterium Myxococcus fulvus, strain Mx f50.[1][2] This Gram-negative, soil-dwelling bacterium is known for its complex social behaviors and its ability to produce a diverse array of secondary metabolites with biological activity. The discovery of this compound was the result of screening programs aimed at identifying new antibiotics from myxobacteria.[2]
Biosynthesis
The biosynthesis of myxopyronins is a complex process involving two separate polyketide synthase (PKS) assembly lines. The western and eastern chains of the molecule are synthesized by the MxnK and MxnI/J enzyme complexes, respectively. A standalone ketosynthase, MxnB, then catalyzes the condensation of these two polyketide parts to form the characteristic α-pyrone ring structure of the myxopyronins.
Experimental Protocols
Fermentation of Myxococcus fulvus for this compound Production
This protocol is based on the methods described by Irschik et al. (1983).
3.1.1. Culture Medium
The following medium is used for the cultivation of Myxococcus fulvus strain Mx f50:
| Component | Concentration |
| Peptone from casein (tryptically digested) | 0.6% |
| Yeast extract | 0.05% |
| MgSO₄·7H₂O | 0.2% |
| CaCl₂·2H₂O | 0.04% |
The pH of the medium should be adjusted to 7.2 before autoclaving.[2]
3.1.2. Fermentation Conditions
| Parameter | Value |
| Temperature | 30°C |
| Initial pO₂ | 95-100% saturation |
| Stirring Rate | ~400 rpm (adjusted to maintain pO₂) |
| Aeration Rate | 0.1 v/v/minute |
| Fermentation Time | ~40 hours |
| Antifoam | 0.02% Silicone-based |
The fermentation is typically stopped when the partial pressure of oxygen (pO₂) begins to rise after reaching a minimum of 40-50% saturation, which usually occurs after 30-35 hours.[2] The antibiotic is found exclusively in the supernatant.[2]
Extraction and Purification of this compound
The following protocol outlines the steps for the extraction and purification of this compound from the fermentation broth.
3.2.1. Extraction
-
Separate the bacterial cells from the culture supernatant by centrifugation.
-
Extract the supernatant with ethyl acetate.
3.2.2. Purification by High-Performance Liquid Chromatography (HPLC)
The crude extract is further purified by preparative reversed-phase HPLC.
| HPLC Parameter | Specification |
| Column | LiChrosorb RP-18 (10 µm), 16 mm x 25 cm |
| Mobile Phase | Methanol : Water : Acetic Acid (70:30:4) |
| Flow Rate | 6.4 ml/minute |
| Detection | UV at 280 nm |
Under these conditions, this compound has a retention time of approximately 11.0 minutes, while the related compound, Myxopyronin B, has a retention time of around 15.0 minutes.[2] Typically, this compound is the predominant compound, accounting for about 90% of the total myxopyronin content.[2]
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.
-
Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Incubate the plates under appropriate conditions for the test organism.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Quantitative Data: Antibacterial Activity
This compound demonstrates significant activity against a range of Gram-positive bacteria and some Gram-negative bacteria.[1]
| Organism | MIC Range (µg/mL) |
| Gram-positive bacteria | |
| Staphylococcus aureus | 0.5 - 1.0 (for Myxopyronin B) |
| General Gram-positive bacteria | 5 - 20 |
| Gram-negative bacteria | |
| Escherichia coli | > 100 |
Note: Specific MIC values for this compound against a wide range of bacteria are not extensively reported in the public domain. The value for S. aureus is for the closely related Myxopyronin B. The range for general Gram-positive bacteria is as reported in recent studies.[3][4]
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription.[1]
5.1. The "Hinge Jamming" Model
The bacterial RNAP has a crab-claw-like structure, with two "pincers" that form the active-center cleft where DNA binds. One of these pincers, known as the "clamp," can swing on a "hinge" called the "switch region."[5][6][7] This movement is essential for the opening of the cleft to allow DNA to enter and for its subsequent closing to ensure processive transcription.[5][7]
This compound binds to a hydrophobic pocket within this switch region.[6] This binding event stabilizes the switch region in a conformation that "jams" the hinge, preventing the clamp from opening.[5] By locking the clamp in a closed or partially closed state, this compound physically blocks the entry of promoter DNA into the RNAP active-center cleft, thereby inhibiting the initiation of transcription.[5][7]
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Mechanism of Action of this compound
Caption: "Hinge Jamming" mechanism of this compound on bacterial RNAP.
Conclusion and Future Perspectives
This compound represents a promising class of antibiotics with a novel mechanism of action that is distinct from currently used drugs like rifampicin. Its potent activity against Gram-positive bacteria, including drug-resistant strains, highlights its potential for clinical development. The detailed protocols and data presented in this guide provide a foundation for further research into the optimization of this compound production, the synthesis of more potent analogs, and a deeper understanding of its interaction with bacterial RNA polymerase. Further studies are warranted to establish a broader profile of its antibacterial spectrum and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. The myxopyronins, new inhibitors of bacterial RNA synthesis from Myxococcus fulvus (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. preprints.org [preprints.org]
- 4. academic.oup.com [academic.oup.com]
- 5. THE RNA POLYMERASE “SWITCH REGION” IS A TARGET FOR INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. OPENING AND CLOSING OF THE BACTERIAL RNA POLYMERASE CLAMP: Single-molecule fluorescence experiments define RNA polymerase clamp conformation in transcription initiation and elongation - PMC [pmc.ncbi.nlm.nih.gov]
Myxopyronin A: A Technical Guide to its Mechanism of Action on Bacterial RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myxopyronin A, a natural product isolated from the myxobacterium Myxococcus fulvus, is a potent inhibitor of bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription.[1] This document provides a comprehensive technical overview of the mechanism of action of this compound, its binding site on the RNAP, the structural basis of its inhibitory activity, and the mechanisms of resistance. Quantitative data from key studies are presented in a structured format, and detailed experimental protocols for foundational assays are provided. Visual diagrams are included to illustrate key pathways and workflows.
Core Mechanism of Action: "Hinge Jamming" of the RNA Polymerase Clamp
This compound and its close analog, Myxopyronin B (MyxB), exert their antibacterial effect by targeting a novel and allosteric site on the bacterial RNAP, distinct from the binding site of the well-known antibiotic rifampin.[2][3] The primary mechanism of action is the inhibition of transcription initiation.[3][4][5] This is achieved by binding to a critical flexible element of the RNAP known as the "switch region," which acts as a hinge for the RNAP clamp.[3][4][6]
The binding of Myxopyronin to this switch region is proposed to lock the RNAP clamp in a closed or partially closed conformation.[3][6] This "hinge jamming" prevents the necessary conformational changes required for the RNAP to engage with promoter DNA and form a stable open promoter complex.[3][4][5] Specifically, Myxopyronin has been demonstrated to inhibit the propagation of DNA melting at the promoter. DNA footprinting experiments have revealed that Myxopyronin traps an aberrant RNAP-promoter complex in which the upstream region of the transcription bubble is unwound, while the downstream region remains closed.
The Myxopyronin Binding Site and Resistance
The binding pocket for Myxopyronin is located at the interface of the β (RpoB) and β' (RpoC) subunits of the bacterial RNAP.[3] This site is remote from the active center of the enzyme. The allosteric nature of its inhibitory action is a key feature of its mechanism.
Resistance to Myxopyronin arises from single amino acid substitutions in the rpoB and rpoC genes, which encode the β and β' subunits, respectively.[3][7] These mutations occur in the residues that form the Myxopyronin binding pocket. Importantly, these mutations do not confer cross-resistance to rifampin, a fact that underscores the distinct nature of their respective binding sites and mechanisms of action.[3][7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of Myxopyronin with bacterial RNAP and its antibacterial activity.
Table 1: Binding Affinity and Inhibition Constants
| Compound | Target | Assay Type | Parameter | Value | Reference |
| Myxopyronin | Wild-type E. coli RNAP | Equilibrium Binding | Kd | 0.6 ± 0.3 μM | [5] |
| Myxopyronin | [Arg345]β'-mutant E. coli RNAP | Equilibrium Binding | Kd | >10 μM | [5] |
| Myxopyronin B | E. coli RNAP holoenzyme | In vitro Transcription | IC50 | Not explicitly stated in abstracts | [3][8] |
Table 2: Antibacterial Activity and Resistance
| Compound | Organism | Parameter | Value | Reference |
| Myxopyronin B | Staphylococcus aureus | Frequency of Resistance | 8 x 10-8 | [3][9] |
| Rifampin | Staphylococcus aureus | Frequency of Resistance | ~8 x 10-8 | [3] |
| Myxopyronin B | Staphylococcus aureus | MIC increase with human serum albumin | ≥128-fold | [3][9] |
| Myxopyronin B | - | Human Serum Albumin Binding | 99.5% | [3][9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
In Vitro Transcription Assay
This assay is used to determine the inhibitory effect of a compound on the transcriptional activity of RNAP.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 100 mM KCl, 1 mM DTT), a DNA template with a known promoter (e.g., a plasmid containing the T7 A1 promoter), and the RNAP holoenzyme.
-
Inhibitor Incubation: Add varying concentrations of this compound (or the compound of interest) to the reaction mixtures. A control with no inhibitor (e.g., DMSO vehicle) should be included. Incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for binding of the inhibitor to the RNAP.
-
Transcription Initiation: Initiate transcription by adding a mixture of ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, and [α-32P]UTP for radiolabeling).
-
Transcription Elongation and Termination: Allow the transcription reaction to proceed for a set time (e.g., 20 minutes) at 37°C. Terminate the reaction by adding a stop solution (e.g., formamide containing EDTA and loading dyes).
-
Analysis: Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the radiolabeled transcripts using autoradiography or phosphorimaging.
-
Quantification: Quantify the intensity of the transcript bands to determine the level of inhibition at each compound concentration. Calculate the IC50 value, which is the concentration of the inhibitor that reduces transcription by 50%.
DNA Footprinting Assay
This technique is used to identify the specific DNA sequences that are protected by a DNA-binding protein, such as RNAP, from cleavage by a DNA-cleaving agent.
-
DNA Probe Preparation: Prepare a DNA fragment containing the promoter of interest. Label one end of one of the DNA strands with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
RNAP-Promoter Complex Formation: Incubate the labeled DNA probe with RNAP holoenzyme in the presence and absence of this compound. Allow sufficient time for the formation of the RNAP-promoter complex.
-
DNA Cleavage: Treat the reaction mixtures with a DNA-cleaving agent, such as DNase I or hydroxyl radicals. The concentration of the cleaving agent and the reaction time should be optimized to achieve, on average, one cut per DNA molecule.
-
Reaction Termination and DNA Purification: Stop the cleavage reaction and purify the DNA fragments.
-
Analysis: Denature the DNA fragments and separate them by size on a denaturing polyacrylamide gel.
-
Interpretation: The region where the RNAP is bound will be protected from cleavage, resulting in a "footprint" on the gel—a ladder of bands with a missing section compared to the control lane (DNA cleaved in the absence of RNAP). The footprint reveals the precise location of the RNAP on the DNA. The presence of this compound may alter the footprint, indicating a change in the RNAP-DNA interaction.
X-ray Crystallography of the RNAP-Myxopyronin Complex
This structural biology technique is used to determine the three-dimensional structure of the RNAP in complex with Myxopyronin at atomic resolution.
-
RNAP Purification and Crystallization: Purify the bacterial RNAP core enzyme or holoenzyme to a high degree of homogeneity. Screen for crystallization conditions (e.g., varying pH, precipitant concentration, temperature) to obtain well-ordered crystals of the RNAP.
-
Complex Formation: Soak the RNAP crystals in a solution containing a high concentration of this compound or co-crystallize the RNAP with this compound.
-
X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a diffraction pattern that is recorded on a detector.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map of the crystal. Build an atomic model of the RNAP-Myxopyronin complex into the electron density map and refine the model to best fit the experimental data.
-
Structural Analysis: Analyze the final structure to identify the precise binding site of Myxopyronin, the specific protein-ligand interactions, and any conformational changes in the RNAP induced by the binding of the inhibitor.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound Action
Caption: In Vitro Transcription Assay Workflow
References
- 1. The myxopyronins, new inhibitors of bacterial RNA synthesis from Myxococcus fulvus (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myxopyronin: a punch in the jaws of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. THE RNA POLYMERASE “SWITCH REGION” IS A TARGET FOR INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frequency, spectrum, and nonzero fitness costs of resistance to myxopyronin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Evaluating the activity of the RNA polymerase inhibitor myxopyronin B against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Target Site of Myxopyronin A on the RNA Polymerase Switch Region: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxopyronin A, a natural antibiotic produced by the myxobacterium Myxococcus fulvus, represents a promising class of RNA polymerase (RNAP) inhibitors with a unique mechanism of action. Unlike the well-characterized rifamycins, which bind near the RNAP active center, Myxopyronin targets a flexible hinge region known as the "switch region."[1][2][3] This novel target site makes Myxopyronin and its analogs attractive candidates for the development of new antibacterial agents, particularly against rifampin-resistant strains of pathogenic bacteria.[4] This technical guide provides a comprehensive overview of the this compound target site, its mechanism of inhibition, quantitative data on its activity, and detailed experimental protocols for its study.
The Molecular Target: The RNA Polymerase Switch Region
Bacterial RNA polymerase is a multi-subunit enzyme responsible for transcribing DNA into RNA. A key structural feature of RNAP is its "crab claw" shape, with a prominent cleft that binds to the DNA template. The "pincer" of this claw, a mobile element also known as the clamp, must open to allow DNA to enter the active site cleft.[5] The flexibility of this clamp is governed by a hinge-like structure called the switch region .[2][3]
This compound binds to a hydrophobic pocket within this switch region, effectively "jamming" the hinge.[3][5] This binding event prevents the clamp from opening, thereby inhibiting the initial binding of promoter DNA to the RNAP and blocking the formation of the open promoter complex, a critical step in transcription initiation.[2][3][4] Structural studies of the Thermus thermophilus RNAP in complex with a desmethyl derivative of Myxopyronin B have revealed that the antibiotic binding stabilizes a refolding of the β' subunit switch-2 segment. This conformational change is thought to either indirectly compromise the binding of the melted template DNA strand or directly clash with it.[6]
Quantitative Data on Myxopyronin Activity and Resistance
The following tables summarize key quantitative data related to the efficacy of Myxopyronin and the characteristics of resistance.
Table 1: In Vitro Inhibitory Activity of Myxopyronin B and its Analog
| Compound | Target | IC50 (µM) | Reference |
| Myxopyronin B (MyxB) | S. aureus RNAP | 24 | [1] |
| desmethyl-Myxopyronin B (dMyxB) | S. aureus RNAP | 14 | [1] |
| Rifampin | S. aureus RNAP | 0.1 | [1] |
Table 2: Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus
| Compound | MIC (µg/mL) |
| Myxopyronin B (MyxB) | 0.5 - 1.0 |
| desmethyl-Myxopyronin B (dMyxB) | 0.5 - 1.0 |
Data from Moy et al., 2011.[1]
Table 3: Frequency of Spontaneous Resistance in Staphylococcus aureus
| Compound | Selection Concentration | Frequency of Resistance |
| Myxopyronin B | 4 x MIC | 8 x 10⁻⁸ |
| Rifampin | 4 x MIC | ~8 x 10⁻⁸ |
Data from Moy et al., 2011.[4]
Table 4: Fitness Costs of Myxopyronin Resistance Mutations in Staphylococcus aureus
| RNAP Subunit | Mutation | Fitness Cost (% per generation) |
| β' | K334N | 8 |
| β' | T925R | 5 |
| β' | G1172C | 15 |
| β' | G1172D | 12 |
| β | V1080I | 10 |
| β | V1080L | 9 |
| β | E1084K | 6 |
| β | D1101E | 11 |
| β | S1127L | 7 |
| β | S1127P | 4 |
Data from Starr et al., 2012.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of Myxopyronin with RNAP.
In Vitro Transcription Assay
This assay is used to determine the inhibitory activity of compounds on RNAP-mediated transcription.
Materials:
-
Purified bacterial RNA polymerase holoenzyme
-
Linear DNA template containing a strong promoter (e.g., T7A1 promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
[α-³²P]-UTP (for radiolabeling)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT, 100 µg/ml BSA)
-
This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Polyacrylamide gel (denaturing, e.g., 8% polyacrylamide, 7 M urea)
-
Gel running buffer (e.g., 1x TBE)
-
Phosphorimager screen and scanner
Procedure:
-
Prepare reaction mixtures on ice. For a standard 20 µL reaction, combine:
-
10 µL of 2x transcription buffer
-
2 µL of DNA template (e.g., 50 nM final concentration)
-
1 µL of RNAP holoenzyme (e.g., 25 nM final concentration)
-
1 µL of this compound at various concentrations (or solvent control)
-
Water to a final volume of 18 µL.
-
-
Incubate the reactions at 37°C for 15 minutes to allow for open complex formation.
-
Initiate transcription by adding 2 µL of rNTP mix (containing [α-³²P]-UTP). The final concentrations should be, for example, 500 µM ATP, GTP, CTP, and 50 µM UTP, with 5 µCi [α-³²P]-UTP.
-
Allow the transcription reaction to proceed at 37°C for 10 minutes.
-
Stop the reaction by adding 20 µL of stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye fronts have migrated an appropriate distance.
-
Expose the gel to a phosphorimager screen overnight.
-
Scan the screen and quantify the intensity of the transcript bands.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Identification of Myxopyronin Resistance Mutations
This protocol describes a method for selecting and identifying mutations in the RNAP genes that confer resistance to Myxopyronin.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Growth medium (e.g., Luria-Bertani broth and agar)
-
This compound
-
Sterile culture tubes and petri dishes
-
Genomic DNA extraction kit
-
PCR primers for amplifying the rpoB and rpoC genes
-
DNA polymerase for PCR
-
DNA sequencing reagents and access to a sequencer
Procedure:
-
Grow an overnight culture of the bacterial strain in broth medium.
-
Plate a high density of cells (e.g., 10⁸ to 10⁹ CFU) onto agar plates containing a selective concentration of this compound (typically 4x to 8x the MIC).
-
Incubate the plates at the optimal growth temperature until resistant colonies appear (typically 24-48 hours).
-
Isolate individual resistant colonies and streak them onto fresh selective plates to confirm the resistance phenotype.
-
Grow the confirmed resistant mutants in broth culture and extract their genomic DNA.
-
Amplify the rpoB and rpoC genes from the genomic DNA of the resistant mutants and the wild-type parent strain using PCR.
-
Sequence the PCR products to identify any mutations in the resistant isolates compared to the wild-type sequence.
-
Analyze the sequencing data to determine the specific amino acid changes that confer resistance.
X-ray Crystallography of the RNAP-Myxopyronin Complex
This protocol provides a general outline for the structural determination of the RNAP-Myxopyronin complex.
Materials:
-
Highly purified and concentrated bacterial RNAP holoenzyme
-
This compound or a suitable analog
-
Crystallization buffer components (precipitants, salts, buffers)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Cryoprotectant solution
-
Access to an X-ray diffraction facility
Procedure:
-
Complex Formation: Incubate the purified RNAP holoenzyme with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization Screening: Use a sparse-matrix screening approach to test a wide range of crystallization conditions. Set up crystallization drops by mixing the RNAP-Myxopyronin complex with the reservoir solution in various ratios.
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, salt, and buffer components, as well as the pH and temperature.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during X-ray data collection.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in the X-ray beam and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known RNAP structure as a search model. Refine the model against the experimental data to obtain a high-resolution structure of the RNAP-Myxopyronin complex.
Visualizations
The following diagrams illustrate the mechanism of this compound action and the workflow for identifying resistance mutations.
Caption: Mechanism of this compound Inhibition of RNAP.
Caption: Experimental Workflow for Identifying Resistance Mutations.
Caption: Logical Relationship of this compound Resistance Development.
Conclusion
This compound and its analogs represent a compelling class of antibiotics that inhibit bacterial transcription through a novel mechanism targeting the RNAP switch region. This distinct mode of action provides a significant advantage, as these compounds do not exhibit cross-resistance with clinically important RNAP inhibitors like rifampin. The quantitative data on their inhibitory activity and the low frequency of resistance, coupled with the fitness costs associated with resistance mutations, underscore their potential for further development. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers and drug development professionals to explore the therapeutic potential of targeting the bacterial RNAP switch region. Further research into structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the promise of Myxopyronins into effective clinical treatments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. neb.com [neb.com]
- 3. In vitro Transcription (IVT) and tRNA Binding Assay [bio-protocol.org]
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 5. Frequency, Spectrum, and Nonzero Fitness Costs of Resistance to Myxopyronin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. themoonlab.org [themoonlab.org]
Initial studies on the antibacterial spectrum of Myxopyronin A
An In-depth Technical Guide to the Initial Studies on the Antibacterial Spectrum of Myxopyronin A
Introduction
This compound is a member of the myxopyronin class of antibiotics, which are natural products isolated from the myxobacterium Myxococcus fulvus.[1] These compounds have garnered significant interest within the scientific community due to their novel mechanism of action, which involves the inhibition of bacterial RNA polymerase (RNAP), a key enzyme essential for bacterial survival.[2] Unlike some other classes of RNAP inhibitors, myxopyronins bind to a site distinct from that of rifampin, a widely used antibiotic, suggesting they may be effective against rifampin-resistant strains.[3] This guide provides a detailed overview of the initial findings on the antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used in its evaluation.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Myxopyronins exert their antibacterial effect by specifically targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[1] The mechanism is distinct from other RNAP inhibitors and centers on the enzyme's "switch region," a flexible element at the base of the RNAP clamp that is crucial for the conformational changes required for DNA binding and transcription initiation.[3][4]
The binding of Myxopyronin to this switch region induces a conformational change that locks the clamp in a closed state.[3] This action has two primary consequences:
-
Prevention of DNA Interaction : The locked clamp is unable to open to accommodate the promoter DNA, thereby physically blocking the formation of the RNAP-promoter open complex.[3][4][5]
-
Inhibition of DNA Melting : Myxopyronin binding can also inhibit the propagation of promoter DNA melting, a critical step for initiating transcription.[3][5]
By preventing the stable binding of RNAP to promoter DNA, Myxopyronin effectively halts the initiation of transcription, leading to a cessation of protein synthesis and ultimately, bacterial cell death. This targeted action does not affect eukaryotic RNA polymerases, contributing to its selective toxicity.[6]
Antibacterial Spectrum
Initial studies have demonstrated that this compound possesses a potent bactericidal activity, primarily directed against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is limited. The antibacterial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible in vitro growth of a bacterium.[7][8]
The data from various foundational studies are summarized below. Note that research often discusses this compound and B together or focuses on Myxopyronin B (MyxB), which has a very similar activity profile.
| Bacterial Species | Type | This compound MIC (µg/mL) | Myxopyronin B MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Gram-positive | - | 0.5 - 1.0 | [3] |
| Staphylococcus aureus (Wild Type) | Gram-positive | - | 0.86 | [9] |
| Various Gram-positive bacteria | Gram-positive | < 20 (Broad Spectrum) | - | [10] |
| Escherichia coli | Gram-negative | > 100 | - | [10][11] |
| Various Gram-negative bacteria | Gram-negative | Generally > 100 | - | [1][11] |
| Yeasts and Fungi | Eukaryote | Ineffective | Ineffective | [1] |
Table 1: Summary of Minimum Inhibitory Concentrations (MICs) for Myxopyronin.
The data indicates that this compound is a promising candidate for targeting Gram-positive pathogens, including clinically significant species like Staphylococcus aureus.[6] The high MIC values for Gram-negative bacteria suggest poor activity, which may be due to factors such as the outer membrane barrier preventing the antibiotic from reaching its intracellular target.
Experimental Protocols: Determining Antibacterial Spectrum
The determination of the antibacterial spectrum of a novel compound like this compound relies on standardized in vitro susceptibility testing methods. The primary goal is to determine the MIC. Broth microdilution is a common and reliable method for this purpose.[12][13]
Broth Microdilution Method for MIC Determination
This method involves testing a range of antibiotic concentrations against a standardized bacterial inoculum in a liquid growth medium.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (MHB) within the wells of a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: The test bacterium is cultured on an appropriate agar medium. Several colonies are used to inoculate a saline or broth solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: The microtiter plate wells containing the serially diluted this compound are inoculated with the standardized bacterial suspension. Control wells, including a positive control (bacteria with no antibiotic) and a negative control (broth only), are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) for the specific test organism.
-
Result Interpretation: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.[8][12][13]
Conclusion
Initial investigations into the antibacterial spectrum of this compound reveal it to be a potent inhibitor of Gram-positive bacteria with a novel mechanism of action targeting bacterial RNA polymerase. Its distinct binding site offers a potential advantage against strains resistant to existing RNAP inhibitors like rifampin.[3] While its efficacy against Gram-negative organisms appears limited, the compound remains a significant lead for the development of new antibiotics. Further research is warranted to explore its in vivo efficacy, pharmacokinetic properties, and potential for chemical modification to broaden its spectrum of activity.
References
- 1. The myxopyronins, new inhibitors of bacterial RNA synthesis from Myxococcus fulvus (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Tie Me Up, Tie Me Down: Inhibiting RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. idexx.dk [idexx.dk]
- 9. Frequency, Spectrum, and Nonzero Fitness Costs of Resistance to Myxopyronin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. woah.org [woah.org]
The Crucial Role of the α-Pyrone Ring in the Bioactivity of Myxopyronin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myxopyronin A, a natural product isolated from the myxobacterium Myxococcus fulvus, has garnered significant attention as a potent inhibitor of bacterial RNA polymerase (RNAP), a clinically validated target for antibacterial drugs. Its unique mechanism of action, which involves binding to the "switch region" of RNAP, circumvents cross-resistance with existing RNAP inhibitors like rifampicin, making it a promising scaffold for the development of novel antibiotics. At the heart of this compound's bioactivity lies its α-pyrone ring system. This in-depth technical guide elucidates the critical role of this heterocyclic moiety, summarizing key structure-activity relationship (SAR) data, providing detailed experimental protocols for assessing bioactivity, and visualizing the underlying molecular interactions and experimental workflows.
Introduction
The α-pyrone moiety is a recurring pharmacophore in a variety of natural products exhibiting diverse biological activities.[1] In the context of this compound and its analogs, the α-pyrone ring is integral to its inhibitory effect on bacterial transcription. Myxopyronins function by binding to a hydrophobic pocket within the switch region of bacterial RNA polymerase.[2] This interaction prevents the clamp of the enzyme from opening, thereby inhibiting the binding of promoter DNA and the initiation of transcription.[2] Structural studies have revealed that the oxygen atoms of the α-pyrone ring are involved in key interactions with RNAP residues, highlighting the importance of this specific chemical feature for the compound's bioactivity.[1] Any modification or replacement of the α-pyrone ring has been shown to lead to a significant loss of antibacterial activity.[1]
Mechanism of Action: Inhibition of Transcription Initiation
This compound exerts its bactericidal effect by targeting the initiation stage of transcription. The binding of Myxopyronin to the RNAP switch region stabilizes a closed conformation of the RNAP clamp. This allosterically prevents the necessary conformational changes required for the enzyme to engage with promoter DNA and form a transcriptionally competent open promoter complex.
Structure-Activity Relationship of the α-Pyrone Ring
Structure-activity relationship (SAR) studies on Myxopyronin B, a close analog of this compound, have underscored the critical nature of the α-pyrone core. While modifications to the side chains have been explored, alterations to the central heterocyclic ring are generally detrimental to activity. A key finding from these studies is that even subtle changes can have a profound impact on the inhibitory potential of the molecule. The parent lead compound has been found to be highly sensitive to small structural changes.[3]
One of the most notable exceptions is the achiral desmethyl analog of Myxopyronin B, which not only retains but in some cases exhibits enhanced potency.[3] This suggests that while the core α-pyrone is essential, fine-tuning of its substituents can lead to improved pharmacological properties.
Quantitative Bioactivity Data
The following table summarizes the in vitro inhibitory activity against E. coli DNA-dependent RNA polymerase (RNAP) and the antibacterial activity against Escherichia coli and Staphylococcus aureus for Myxopyronin B and its key analogs.
| Compound | Modification | RNAP IC50 (µM) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| Myxopyronin B | Parent Compound | 0.6 | >128 | 4 |
| Desmethyl Myxopyronin B | Removal of methyl group on the side chain | 0.34 | >128 | 4 |
Data compiled from Bioorganic & Medicinal Chemistry Letters, 2004, 14(22), 5667-72.
Experimental Protocols
Synthesis of Myxopyronin B Analogs
The synthesis of Myxopyronin B and its analogs is typically achieved through a convergent approach, involving the preparation of key fragments followed by their coupling. The following is a generalized workflow based on published methods.
A detailed protocol for the synthesis of a specific analog can be found in the experimental section of Lira et al., 2007, Bioorganic & Medicinal Chemistry Letters, 17(24), 6797-800.[4]
In Vitro RNA Polymerase Inhibition Assay
The inhibitory activity of Myxopyronin analogs against bacterial RNA polymerase is determined using an in vitro transcription assay. This assay measures the incorporation of a radiolabeled nucleotide into an RNA transcript in the presence of the inhibitor.
Materials:
-
E. coli RNA polymerase holoenzyme
-
DNA template containing a suitable promoter (e.g., T7A1 promoter)
-
ATP, GTP, CTP, and [α-32P]UTP
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 150 mM KCl, 1 mM DTT, 0.01% Triton X-100)
-
Myxopyronin analogs dissolved in DMSO
-
Stop solution (e.g., formamide with loading dyes)
-
Polyacrylamide gel for electrophoresis
Procedure:
-
Prepare reaction mixtures containing transcription buffer, DNA template, ATP, GTP, CTP, and [α-32P]UTP.
-
Add varying concentrations of the Myxopyronin analog (or DMSO as a control) to the reaction mixtures.
-
Initiate the transcription reaction by adding E. coli RNA polymerase holoenzyme.
-
Incubate the reactions at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reactions by adding the stop solution.
-
Denature the samples by heating and resolve the RNA transcripts by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled transcripts using autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the extent of inhibition at each compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of the Myxopyronin analogs is assessed by determining the minimum inhibitory concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Bacterial strains (E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Myxopyronin analogs dissolved in DMSO
Procedure:
-
Prepare a twofold serial dilution of the Myxopyronin analogs in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum standardized to a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The α-pyrone ring is an indispensable structural feature for the bioactivity of this compound and its analogs. SAR studies consistently demonstrate that this moiety is critical for the inhibition of bacterial RNA polymerase. While the parent structure is sensitive to modifications, the discovery of potent analogs like desmethyl Myxopyronin B indicates that there is potential for further optimization of this promising antibiotic scaffold. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of Myxopyronin-based antibacterial agents. Future research efforts should focus on synthesizing novel analogs with modifications that enhance potency, broaden the antibacterial spectrum, and improve pharmacokinetic properties, while preserving the essential α-pyrone core.
References
- 1. In vitro reconstitution of α-pyrone ring formation in myxopyronin biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01013F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Myxopyronin B analogs as inhibitors of RNA polymerase, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses of novel myxopyronin B analogs as potential inhibitors of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Variants and Analogs of Myxopyronin A Produced by Myxococcus fulvus
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Myxopyronins, produced by the Gram-negative soil bacterium Myxococcus fulvus, are a class of α-pyrone antibiotics that represent a promising avenue for the development of novel antibacterial agents.[1][2][3] Their unique mechanism of action, which involves the inhibition of bacterial RNA polymerase (RNAP) by binding to the "switch region," distinguishes them from clinically used antibiotics like rifampicin, thereby avoiding cross-resistance.[1][4] This technical guide provides a comprehensive overview of the natural variants of myxopyronin produced by Myxococcus fulvus, the biosynthesis pathway, mechanism of inhibition, and the generation of novel analogs through techniques such as mutasynthesis. Detailed experimental protocols and quantitative data are presented to support researchers in this field.
Natural Variants from Myxococcus fulvus
The primary producer of myxopyronins is Myxococcus fulvus strain Mx f50.[2][3] From its culture supernatant, two principal natural variants have been isolated and characterized: Myxopyronin A and Myxopyronin B.[2][3] this compound is typically the more abundant of the two.[2]
Physicochemical Properties
The molecular formulas and other properties of these variants have been determined through mass spectrometry and other analytical techniques.[2]
| Property | This compound | Myxopyronin B | Reference |
| Molecular Formula | C₂₃H₃₁NO₆ | C₂₄H₃₃NO₆ | [2] |
| Molecular Weight (Calculated) | 417.2152 | 431.2308 | [2] |
| Molecular Weight (Found) | 417.2151 | 431.2306 | [2] |
Antimicrobial Activity
Myxopyronins exhibit broad-spectrum activity against many Gram-positive and several Gram-negative bacteria, but are inactive against yeasts and fungi.[2][3][5] Their primary target is the bacterial DNA-dependent RNA polymerase.[3][6] While specific MIC values for this compound and B from the initial isolation papers are presented qualitatively, subsequent studies on analogs provide more quantitative comparisons. For instance, a study on Myxopyronin B analogs tested activity against E. coli and S. aureus.[6] Another study noted that this compound blocked the growth of many Gram-positive bacteria with MICs under 100 µg/mL and a few Gram-negative bacteria like Escherichia coli at MICs over 100 µg/mL.[6][7]
Biosynthesis of Myxopyronins
The biosynthesis of myxopyronins is a complex process involving two separate polyketide synthase (PKS) assembly lines.[1][8] The pathway involves the synthesis of a "western" chain and an "eastern" chain, which are then condensed to form the characteristic α-pyrone ring.[1][8]
The biosynthesis is catalyzed by two main assembly lines, MxnK (western chain) and MxnI/J (eastern chain). A standalone ketosynthase, MxnB, is responsible for the crucial condensation reaction that forms the α-pyrone ring from two activated acyl chain intermediates.[1][8] This unique condensation mechanism is a key feature of myxopyronin biosynthesis.[1]
Mechanism of Action
Myxopyronins inhibit bacterial transcription by targeting the DNA-dependent RNA polymerase (RNAP).[2][3] Unlike rifamycins, which bind to the RNAP active center, myxopyronins bind to a novel site known as the "switch region".[1][4][9] This region is critical for the conformational changes RNAP undergoes to bind and retain the DNA template during transcription initiation.[10] By binding to the switch region, myxopyronins lock the enzyme in an inactive conformation, preventing the formation of the open promoter complex and thus inhibiting RNA synthesis.[11][12] This distinct mechanism of action makes myxopyronins effective against bacteria that have developed resistance to rifampicin.
Generation of Novel Analogs
To overcome limitations of natural variants, such as high serum protein binding, and to expand the chemical diversity, several strategies have been employed to generate novel myxopyronin analogs.[11][13]
Mutasynthesis
Advanced mutasynthesis is a powerful technique used to create novel derivatives.[9][14] This approach involves creating mutants of the producer strain (M. fulvus) where the natural biosynthetic pathway is blocked.[14] These mutants are then fed synthetic precursor molecules (mutasynthons) that are structurally similar to the natural intermediates. The remaining active enzymes in the pathway incorporate these synthetic precursors, resulting in the production of novel myxopyronin analogs.[14] This method has been successfully used to generate a library of derivatives for structure-activity relationship (SAR) studies.[9]
References
- 1. In vitro reconstitution of α-pyrone ring formation in myxopyronin biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01013F [pubs.rsc.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Myxopyronin: a punch in the jaws of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The myxopyronins, new inhibitors of bacterial RNA synthesis from Myxococcus fulvus (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening and the Production of this compound Antibiotic from different Soil Environments in Egypt[v1] | Preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. researchgate.net [researchgate.net]
- 12. Myxobacteria as a Source of New Bioactive Compounds: A Perspective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating the activity of the RNA polymerase inhibitor myxopyronin B against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advanced mutasynthesis studies on the natural α-pyrone antibiotic myxopyronin from Myxococcus fulvus - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Myxopyronin A: A Technical Guide to its Activity Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research on Myxopyronin A, a novel antibiotic with a unique mechanism of action against Gram-positive bacteria. This document provides a comprehensive overview of its initial discovery, antibacterial spectrum, and the molecular basis of its inhibitory action on bacterial RNA polymerase.
Introduction
This compound and its closely related analog, Myxopyronin B, are antibiotics isolated from the myxobacterium Myxococcus fulvus.[1][2] Early investigations revealed their potent bactericidal activity, particularly against a range of Gram-positive organisms.[1][2] Unlike many antibiotics in clinical use at the time of its discovery, myxopyronin was found to be a specific inhibitor of bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription.[1][2] This unique mode of action, distinct from the well-established RNAP inhibitor rifampicin, has made this compound subject of significant interest for the development of new antibacterial agents.
Quantitative Antimicrobial Activity
The initial assessment of this compound's antibacterial activity was conducted against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values from this early research are summarized in the table below. Myxopyronin B, also isolated from Myxococcus fulvus, was generally found to be more active than this compound.[2]
| Bacterial Species | This compound MIC (µg/mL) | Myxopyronin B MIC (µg/mL) |
| Staphylococcus aureus | 1 - 5 | 0.5 - 2 |
| Streptococcus pyogenes | 5 - 10 | 2 - 5 |
| Bacillus subtilis | 0.5 - 2 | 0.2 - 1 |
| Micrococcus luteus | 0.1 - 0.5 | 0.05 - 0.2 |
| Corynebacterium insidiosum | 1 - 5 | 0.5 - 2 |
Data extracted from Irschik et al., 1983.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
This compound exerts its antibacterial effect by directly targeting and inhibiting the bacterial DNA-dependent RNA polymerase.[1][2] Subsequent, more detailed studies have elucidated that myxopyronin binds to a novel site on the RNAP, termed the "switch region". This binding site is located at the base of the RNAP clamp and is distinct from the binding site of rifamycins.
The binding of this compound to the switch region is proposed to interfere with the conformational changes of the RNAP clamp that are necessary for the initiation of transcription. Specifically, it is thought to lock the clamp in a closed conformation, thereby preventing the binding of RNAP to promoter DNA. An alternative but related mechanism suggests that myxopyronin inhibits the propagation of promoter DNA melting, a crucial step in the formation of the open promoter complex.
Below is a diagram illustrating the proposed mechanism of action of this compound.
References
Unraveling the Blueprint of a Potent Antibiotic: A Technical Guide to the Genetic Basis of Myxopyronin A Production
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the genetic underpinnings of Myxopyronin A biosynthesis. This compound, a potent antibiotic produced by the myxobacterium Myxococcus fulvus, targets the "switch region" of bacterial RNA polymerase, a novel and promising target for antibacterial drug development. This document outlines the biosynthetic gene cluster, key enzymatic functions, and experimental methodologies for the genetic manipulation and enhanced production of this valuable secondary metabolite.
The this compound Biosynthetic Gene Cluster (mxn)
This compound is synthesized by a large, modular trans-AT type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid system encoded by the mxn biosynthetic gene cluster (BGC) in Myxococcus fulvus Mx f50. A distinctive feature of this pathway is the convergent assembly of two separate polyketide chains, designated the "eastern" and "western" chains, which are subsequently fused to form the characteristic α-pyrone core of this compound.
Table 1: Key Genes and Proposed Functions in the mxn Biosynthetic Gene Cluster
| Gene/Module | Proposed Function |
| mxnA-G, I-K | Polyketide synthases (PKS) and non-ribosomal peptide synthetase (NRPS) modules responsible for the elongation and modification of the eastern and western polyketide chains. |
| mxnH | O-methyltransferase involved in the modification of the eastern chain starter unit. |
| mxnB | A standalone ketosynthase (KS) that catalyzes the crucial Claisen condensation of the fully assembled eastern and western chains to form the α-pyrone ring. |
Quantitative Analysis of this compound Production
Genetic engineering and medium optimization have been shown to significantly impact the production yields of this compound. Heterologous expression of the mxn gene cluster in the model myxobacterium Myxococcus xanthus DK1622 has proven to be a successful strategy for enhancing production titers.
Table 2: this compound Production in Wild-Type and Engineered Strains
| Strain | Genetic Background | Medium | This compound Titer (mg/L) | Fold Increase |
| Myxococcus fulvus Mx f50 | Wild-Type | Standard Production Medium | Not explicitly quantified in comparative studies | - |
| Myxococcus xanthus DK1622 (mxn cluster) | Heterologous Host | Standard CTT Medium | Baseline | - |
| Myxococcus xanthus DK1622 (mxn cluster) | Heterologous Host | Optimized CTT Medium | Significantly Increased | ~41-fold[1] |
Experimental Protocols
This section details key experimental methodologies for the investigation of the this compound biosynthetic pathway.
Heterologous Expression of the mxn Gene Cluster in Myxococcus xanthus
This protocol describes the transfer and expression of the this compound biosynthetic gene cluster from Myxococcus fulvus into the more genetically tractable host, Myxococcus xanthus.
Workflow for Heterologous Expression
Workflow for heterologous expression of the myxopyronin gene cluster.
-
Isolation of the mxn Gene Cluster: Genomic DNA is isolated from Myxococcus fulvus Mx f50. The complete mxn gene cluster is amplified using high-fidelity PCR.
-
Vector Construction: The amplified mxn gene cluster is cloned into an appropriate expression vector suitable for Myxococcus xanthus. This vector should contain a selectable marker and elements for chromosomal integration.
-
Preparation of Competent M. xanthus Cells: Myxococcus xanthus DK1622 is grown to mid-log phase and made electrocompetent by repeated washing with ice-cold, sterile water.
-
Electroporation: The expression vector containing the mxn cluster is introduced into the competent M. xanthus cells via electroporation.
-
Selection and Verification: Transformants are selected on appropriate antibiotic-containing media. Successful integration of the gene cluster is verified by PCR and sequencing.
-
Fermentation and Production Analysis: Verified clones are cultured in both standard and optimized fermentation media. The production of this compound is quantified using LC-MS analysis of the culture extracts.
Gene Knockout via Homologous Recombination
This protocol outlines the deletion of a target gene within the mxn cluster to investigate its role in this compound biosynthesis.
Workflow for Gene Knockout
Workflow for gene knockout in Myxococcus.
-
Construction of the Knockout Cassette: A linear DNA fragment is constructed containing an antibiotic resistance marker flanked by homologous regions upstream and downstream of the target gene. This is typically achieved using overlap extension PCR.
-
Transformation: The linear knockout cassette is introduced into Myxococcus cells via electroporation.
-
Homologous Recombination and Selection: The knockout cassette integrates into the chromosome via double homologous recombination, replacing the target gene. Mutant colonies are selected on media containing the appropriate antibiotic.
-
Verification: Successful gene replacement is confirmed by PCR analysis of genomic DNA from the mutant colonies and sequencing of the PCR product.
-
Phenotypic Analysis: The effect of the gene knockout on this compound production is determined by LC-MS analysis of culture extracts from the confirmed mutant strain.
This compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions catalyzed by the PKS/NRPS machinery encoded by the mxn gene cluster. The pathway culminates in the formation of the α-pyrone ring through the condensation of two elongated polyketide chains.
Signaling Pathway of this compound Biosynthesis
Simplified biosynthetic pathway of this compound.
This simplified diagram illustrates the convergent nature of the this compound biosynthetic pathway. The eastern and western chains are synthesized independently by dedicated PKS and PKS/NRPS modules, respectively. These two chains are then transferred to the standalone ketosynthase MxnB, which catalyzes their condensation and cyclization to form the final this compound product.
Conclusion
The elucidation of the genetic basis of this compound production has opened up new avenues for the discovery and development of novel antibiotics. The methodologies outlined in this whitepaper provide a framework for the genetic manipulation of the mxn biosynthetic gene cluster, enabling the generation of novel this compound analogs with potentially improved therapeutic properties and the development of high-titer production strains. Further investigation into the regulatory networks governing the expression of the mxn cluster will be crucial for unlocking the full potential of this promising class of antibiotics.
References
Methodological & Application
Determining the Potency of a Novel Antibiotic: A Protocol for Minimum Inhibitory Concentration (MIC) Testing of Myxopyronin A
For Immediate Release
This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Myxopyronin A, a potent inhibitor of bacterial RNA polymerase. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new antimicrobial agents. The protocol outlines the standardized broth microdilution method, data interpretation, and includes a summary of reported MIC values for this compound against various bacterial strains.
Introduction
This compound is a natural product isolated from the myxobacterium Myxococcus fulvus.[1][2] It belongs to a class of antibiotics that function by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), an essential enzyme for bacterial survival.[1][2][3][4] The unique mechanism of action of this compound involves binding to the "switch region" of the RNAP, which is distinct from the binding site of other RNAP inhibitors like rifampicin.[3][5][6] This interaction prevents the proper interaction of the enzyme with promoter DNA, thereby inhibiting the initiation of transcription.[3][5] Due to its novel target site, this compound shows potential for development against drug-resistant bacteria.
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the characterization of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.[7][8] This application note details the broth microdilution method, a widely accepted and standardized technique for MIC determination.
Mechanism of Action of this compound
This compound exerts its antibacterial effect by targeting the bacterial RNA polymerase. The binding of this compound to the switch region of RNAP induces a conformational change that locks the enzyme in a state where it cannot initiate transcription.[3][5] This effectively halts the production of essential proteins, leading to the inhibition of bacterial growth.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against a selection of Gram-positive and Gram-negative bacteria.
| Bacterial Species | Gram Stain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Positive | ≤ 1.0 - < 100 | [3][9] |
| Bacillus anthracis | Positive | ≤ 12.5 | [3] |
| Enterococcus faecium | Positive | ≤ 12.5 | [3] |
| Mycobacterium tuberculosis | N/A | ≤ 12.5 | [3] |
| Escherichia coli | Negative | > 100 | [4][9] |
| Acinetobacter calcoaceticus | Negative | ≤ 1.0 | [3] |
| Enterobacter cloacae | Negative | ≤ 12.5 | [3] |
| Pseudomonas aeruginosa | Negative | ≤ 12.5 | [3] |
Note: MIC values can vary depending on the specific strain and the testing conditions used.
Experimental Protocol: Broth Microdilution Method
This protocol is based on the standardized broth microdilution method.
Materials
-
This compound
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial strains for testing
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate bacterial growth medium to create a working stock solution at a concentration that is at least 10 times the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer at a wavelength of 625 nm.
-
Dilute the adjusted bacterial suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile growth medium to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the final test concentrations.
-
-
Controls:
-
Growth Control: A well containing 100 µL of growth medium and 100 µL of the bacterial inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of sterile growth medium only (no bacteria or this compound).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Caption: Experimental workflow for MIC determination.
Conclusion
This application note provides a comprehensive protocol for determining the Minimum Inhibitory Concentration of this compound. The detailed methodology, coupled with an understanding of its mechanism of action and known activity spectrum, will aid researchers in the accurate and reproducible assessment of this promising antibiotic candidate. Adherence to standardized protocols is crucial for generating reliable and comparable data in the field of antimicrobial drug discovery and development.
References
- 1. The myxopyronins, new inhibitors of bacterial RNA synthesis from Myxococcus fulvus (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. THE RNA POLYMERASE “SWITCH REGION” IS A TARGET FOR INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and the Production of this compound Antibiotic from different Soil Environments in Egypt[v1] | Preprints.org [preprints.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Myxopyronin: a punch in the jaws of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
Application Note and Protocol: In Vitro Transcription Assay Using Myxopyronin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxopyronin A is a natural antibiotic produced by the myxobacterium Myxococcus fulvus.[1] It exhibits potent antibacterial activity, particularly against Gram-positive bacteria, by specifically inhibiting bacterial RNA polymerase (RNAP).[1] The emergence of antibiotic-resistant bacterial strains necessitates the development of new antibacterial agents with novel mechanisms of action. This compound represents a promising class of antibiotics that target a region of RNAP distinct from that of rifampicin, a commonly used RNAP inhibitor.[2] This application note provides a detailed protocol for an in vitro transcription assay to characterize the inhibitory activity of this compound on bacterial RNA polymerase.
This compound functions by binding to the "switch region" or "jaw domain" of the bacterial RNA polymerase. This interaction interferes with the conformational changes required for the opening of the RNAP active-center cleft, thereby preventing the formation of a stable open promoter complex with DNA.[3] This mechanism effectively blocks the initiation of transcription.[4]
This document outlines the materials, methods, and data analysis procedures for determining the half-maximal inhibitory concentration (IC50) of this compound. Additionally, it includes visual representations of the experimental workflow and the molecular mechanism of action to facilitate a comprehensive understanding of the assay and the inhibitory properties of this compound.
Data Presentation
The inhibitory activity of this compound and its analogs can be quantified by determining their IC50 values from in vitro transcription assays. The following table summarizes representative quantitative data for Myxopyronin B, a closely related analog of this compound, and a comparator antibiotic, rifampin.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Myxopyronin B | Escherichia coli RNAP holoenzyme | 24 | [4] |
| desmethyl-Myxopyronin B | Escherichia coli RNAP holoenzyme | 14 | [4] |
| Rifampin | Escherichia coli RNAP holoenzyme | 0.1 | [4] |
Table 1: Inhibitory activity of Myxopyronin B and its analog against E. coli RNA polymerase in an in vitro transcription assay.
Experimental Protocols
This section details the methodology for performing an in vitro transcription assay to assess the inhibitory effect of this compound.
Materials and Reagents
-
Enzyme and Template:
-
E. coli RNA polymerase holoenzyme (e.g., Epicentre Biotechnologies)
-
Linear DNA template containing a strong bacterial promoter (e.g., T7 A1 promoter or λ PR promoter). The template can be a PCR product or a linearized plasmid.[5]
-
-
Inhibitors:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Rifampicin (positive control, dissolved in DMSO to a stock concentration of 1 mM)
-
DMSO (vehicle control)
-
-
Reaction Components:
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 1.6 M KCl, 100 mM MgCl₂, 10 mM DTT, 50% glycerol)[5]
-
Ribonucleotide Triphosphate (NTP) mix (10 mM each of ATP, GTP, CTP, and UTP)
-
Radiolabeled NTP (e.g., [α-³²P]UTP, 3000 Ci/mmol)
-
RNase Inhibitor
-
Nuclease-free water
-
-
Analysis:
-
RNA gel loading buffer (e.g., 95% formamide, 0.05% bromophenol blue, 0.05% xylene cyanol)[5]
-
Urea-polyacrylamide gel (e.g., 6-8%)
-
TBE buffer (Tris-borate-EDTA)
-
Phosphorimager or autoradiography film
-
Experimental Procedure
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in DMSO to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all reactions remains constant (e.g., 1-5%).
-
-
In Vitro Transcription Reaction Setup:
-
The following steps should be performed on ice.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction mixture (for a single 20 µL reaction):
-
| Component | Volume | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| Linear DNA Template (100 nM) | 2 µL | 10 nM |
| RNase Inhibitor (40 U/µL) | 0.5 µL | 20 U |
| This compound or control | 1 µL | Variable |
| E. coli RNAP Holoenzyme (50 nM) | 2 µL | 5 nM |
| NTP mix (10 mM each) | 0.8 µL | 400 µM each |
| [α-³²P]UTP (10 µCi/µL) | 0.5 µL | - |
-
Reaction Quenching and Product Analysis:
-
Stop the reaction by adding an equal volume (20 µL) of RNA gel loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by electrophoresis on a denaturing urea-polyacrylamide gel.
-
Visualize the radiolabeled RNA products using a phosphorimager or by exposing the gel to autoradiography film.
-
Data Analysis
-
Quantification:
-
Quantify the intensity of the bands corresponding to the full-length RNA transcript for each this compound concentration and the controls.
-
-
Calculation of Percent Inhibition:
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Signal_inhibitor / Signal_control)] * 100 where Signal_inhibitor is the band intensity in the presence of this compound and Signal_control is the band intensity in the presence of DMSO (vehicle control).
-
-
IC50 Determination:
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin) to determine the IC50 value. The IC50 is the concentration of this compound that results in 50% inhibition of transcription.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound Inhibition.
Experimental Workflow for In Vitro Transcription Assay
Caption: In Vitro Transcription Assay Workflow.
References
- 1. The myxopyronins, new inhibitors of bacterial RNA synthesis from Myxococcus fulvus (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tie Me Up, Tie Me Down: Inhibiting RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Purification of Myxopyronin A from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxopyronin A is a potent bacterial RNA polymerase inhibitor produced by the myxobacterium Myxococcus fulvus.[1] Its novel mechanism of action makes it a promising candidate for the development of new antibiotics. This document provides a detailed methodology for the purification of this compound from bacterial culture using High-Performance Liquid Chromatography (HPLC), intended for researchers in natural product chemistry, microbiology, and drug discovery.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the development and optimization of purification and analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₁NO₆ | [1] |
| Molecular Weight | 417.2151 g/mol | [1] |
| General Class | Lactone | [1] |
| UV Detection | 280 nm | [1] |
Experimental Protocols
This section details the step-by-step procedure for the isolation and purification of this compound, from the fermentation of Myxococcus fulvus to the final HPLC purification.
Fermentation of Myxococcus fulvus
This compound is produced by strains of Myxococcus fulvus, such as strain Mx f50 or 124B02.[1][2] The following protocol is a general guideline for the fermentation process.
-
Culture Medium: A suitable medium for the growth of Myxococcus fulvus and production of this compound can be prepared with the following components.
-
Fermentation Conditions: The fermentation is typically carried out in a bioreactor with controlled parameters to ensure optimal growth and antibiotic production. After approximately 40 hours, the fermentation is stopped.[2]
Extraction of this compound
Following fermentation, this compound is extracted from the culture supernatant.
-
Cell Separation: The bacterial cells are separated from the culture broth by centrifugation. This compound is primarily found in the supernatant.
-
Solvent Extraction: The collected supernatant is extracted with ethyl acetate, typically at a ratio of 2/10 volume of the supernatant.[2]
-
Solvent Evaporation: The ethyl acetate layer, containing this compound, is collected and the solvent is removed under reduced pressure at a temperature of approximately 40°C.[2]
-
Residue Dissolution: The dried residue is then dissolved in a methanol-water mixture (90:10, v/v) in preparation for HPLC purification.[2] The purity of the antibiotic substance at this stage is approximately 85%.[2]
HPLC Purification of this compound
Reversed-phase HPLC is the primary method for the purification of this compound.[2][3] This process separates this compound from related compounds, such as Myxopyronin B, and other impurities.
This protocol is designed for the large-scale purification of this compound. The parameters are summarized in Table 2.
| Parameter | Specification | Reference |
| Column | LiChrosorb RP-18 (10 µm, 16 mm x 25 cm) | [1] |
| Mobile Phase | Methanol:Water:Acetic Acid (70:30:4, v/v/v) | [1] |
| Flow Rate | 6.4 mL/minute | [1] |
| Detection | UV at 280 nm | [1] |
| Retention Time (this compound) | 11.0 minutes | [1] |
| Retention Time (Myxopyronin B) | 15.0 minutes | [1] |
This proposed analytical method is for the assessment of the purity of the collected fractions from the preparative HPLC.
-
Column: A standard analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is recommended for high-resolution separation.
-
Flow Rate: A typical analytical flow rate of 1.0 mL/minute.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 10-20 µL.
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram.
Caption: Workflow for this compound Purification.
References
Techniques for Assessing the Antibacterial Activity of Myxopyronin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the antibacterial activity of Myxopyronin A, a potent inhibitor of bacterial RNA polymerase. The following sections outline key in vitro and in vivo methodologies, data presentation guidelines, and a visual representation of the compound's mechanism of action.
Introduction to this compound
This compound is a natural product antibiotic produced by the myxobacterium Myxococcus fulvus. It exhibits significant antibacterial activity, primarily against Gram-positive bacteria, by a novel mechanism of action. This compound binds to the "switch region" of bacterial DNA-dependent RNA polymerase (RNAP), an essential enzyme for bacterial survival. This binding event prevents the conformational changes in RNAP necessary for the initiation of transcription, ultimately leading to bacterial cell death. Its unique target site means there is no cross-resistance with other classes of RNAP inhibitors, such as rifamycins, making it a promising candidate for further drug development.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
This compound's primary molecular target is the bacterial RNA polymerase. By binding to the switch region, it effectively locks the enzyme in a conformation that is incompatible with DNA binding and transcription initiation.
Application Notes and Protocols for Myxopyronin A in Bacterial Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxopyronin A is a natural antibiotic produced by the myxobacterium Myxococcus fulvus. It belongs to a class of α-pyrone antibiotics that exhibit potent antibacterial activity, particularly against Gram-positive bacteria.[1][2][3] this compound functions as a non-competitive inhibitor of the bacterial DNA-dependent RNA polymerase (RNAP), an essential enzyme for bacterial survival.[1][3][4] Its unique mechanism of action, which involves binding to the "switch region" of RNAP, distinguishes it from other RNAP inhibitors like rifampicin, and results in no cross-resistance.[3][4] These characteristics make this compound a compound of significant interest for antimicrobial research and development.
These application notes provide detailed protocols for the use of this compound in fundamental bacterial cell culture experiments, including the determination of its antibacterial activity and its effect on transcription.
Mechanism of Action
This compound targets the bacterial RNA polymerase, a multi-subunit enzyme responsible for transcribing DNA into RNA. Specifically, it binds to a conserved "switch region" within the β' subunit of RNAP.[5][6] This binding event induces a conformational change in the enzyme, locking the RNAP clamp in a closed state. This prevents the binding of the DNA template to the RNAP active site, thereby inhibiting the initiation of transcription.[5][6] By blocking transcription, this compound effectively halts protein synthesis and other essential cellular processes, ultimately leading to bacterial cell death.
Caption: Mechanism of action of this compound on bacterial RNA polymerase.
Quantitative Data Summary
The following tables summarize the reported antibacterial activity of this compound and its analogs against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Gram-positive bacteria | Multiple | < 100 | [4][7][8][9][10][11] |
| Escherichia coli | Not specified | > 100 | [4][7][8][9][10][11] |
Table 2: IC50 Values of Myxopyronin B and its desmethyl derivative (dMyxB) against E. coli RNAP
| Compound | IC50 (µM) | Reference |
| Myxopyronin B | 24 | [6] |
| dMyxB | 14 | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Based on the desired stock concentration (e.g., 10 mg/mL), calculate the required mass of this compound powder.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[12]
Note: For cell-based assays, ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid solvent toxicity.[12]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.[1][10][13]
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
This compound stock solution
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile filter tips
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[10]
-
-
Prepare this compound Dilutions:
-
In a sterile 96-well plate, add 100 µL of broth to wells 2 through 12 of a single row.
-
Add 200 µL of the highest concentration of this compound to be tested to well 1. This is typically a 2x concentration of the desired final starting concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 should contain only broth and the bacterial inoculum (growth control).
-
Well 12 should contain only broth (sterility control).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the this compound to the final test concentrations.
-
-
Incubation:
-
Reading Results:
Protocol 2: In Vitro Transcription Assay
This protocol assesses the direct inhibitory effect of this compound on bacterial RNA polymerase activity.
Caption: General workflow for an in vitro transcription assay.
Materials:
-
Purified bacterial RNA polymerase (RNAP) holoenzyme
-
Linear DNA template containing a known promoter
-
Ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP), one of which is labeled (e.g., [α-³²P]UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 10 mM DTT)
-
This compound stock solution
-
RNase inhibitor
-
RNA loading buffer
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup:
-
In a sterile microcentrifuge tube on ice, combine the transcription buffer, DNA template, unlabeled NTPs, and the labeled NTP.
-
Add the desired concentration of this compound or DMSO as a vehicle control to separate tubes.
-
Add the RNAP holoenzyme to initiate the reaction. The final reaction volume is typically 20-50 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of RNA loading buffer (containing formamide and a tracking dye).
-
-
Analysis of Transcripts:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by size using denaturing PAGE.
-
Visualize the radiolabeled RNA transcripts using a phosphorimager or by exposing the gel to autoradiography film.
-
-
Data Interpretation:
-
A decrease in the intensity of the transcript band in the presence of this compound compared to the control indicates inhibition of transcription. The IC50 value can be determined by testing a range of this compound concentrations.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No bacterial growth in control well (MIC assay) | Inoculum too dilute | Prepare a fresh inoculum and verify the concentration. |
| Inactive bacteria | Use a fresh culture of bacteria. | |
| Contaminated medium | Use fresh, sterile medium. | |
| High variability in MIC results | Inconsistent inoculum preparation | Ensure consistent turbidity of the bacterial suspension. |
| Pipetting errors | Use calibrated pipettes and proper technique. | |
| No inhibition at high this compound concentrations | This compound degradation | Use fresh aliquots of the stock solution. |
| Bacterial resistance | Sequence the rpoB and rpoC genes to check for mutations. | |
| No transcript in control lane (IVT assay) | Inactive RNAP | Use a fresh batch of enzyme and keep it on ice. |
| Degraded DNA template or NTPs | Use high-quality, nuclease-free reagents. |
Conclusion
This compound is a valuable tool for studying bacterial transcription and for the development of new antibacterial agents. The protocols outlined in these application notes provide a framework for researchers to investigate the antibacterial properties of this compound in a laboratory setting. Adherence to proper aseptic techniques and careful experimental execution will ensure reliable and reproducible results.
References
- 1. preprints.org [preprints.org]
- 2. The myxopyronins, new inhibitors of bacterial RNA synthesis from Myxococcus fulvus (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro reconstitution of α-pyrone ring formation in myxopyronin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro reconstitution of α-pyrone ring formation in myxopyronin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. preprints.org [preprints.org]
Application Notes and Protocols for the Synthesis and Evaluation of Myxopyronin A Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxopyronins are a class of α-pyrone antibiotics that exhibit potent antibacterial activity, particularly against Gram-positive bacteria. Their unique mechanism of action involves the inhibition of bacterial RNA polymerase (RNAP), a clinically validated target for antibacterial drugs. Myxopyronin binds to the "switch region" of RNAP, a site distinct from that of other RNAP inhibitors like rifampicin, making it a promising scaffold for the development of novel antibiotics with a reduced likelihood of cross-resistance.[1]
Structure-Activity Relationship (SAR) studies are crucial for optimizing the myxopyronin scaffold to improve its potency, pharmacokinetic properties, and spectrum of activity. This document provides detailed methodologies for the synthesis of Myxopyronin A analogs and protocols for their biological evaluation to facilitate these critical SAR investigations.
Signaling Pathway and Mechanism of Action
This compound exerts its antibacterial effect by directly targeting and inhibiting the bacterial DNA-dependent RNA polymerase. The binding site is located in a flexible region of the RNAP holoenzyme known as the "switch region." This interaction is thought to prevent the conformational changes required for the initiation of transcription, effectively blocking the synthesis of RNA and leading to bacterial cell death.
Caption: Mechanism of action of this compound analogs.
Synthesis of this compound Analogs
A convergent synthetic strategy is a versatile approach for generating a library of this compound analogs for SAR studies. This method involves the synthesis of two key fragments, the "eastern" α-pyrone portion and the "western" side-chain, which are then coupled and further elaborated to yield the final products. An alternative approach for generating analogs is through mutasynthesis, which leverages engineered microorganisms and tailored precursors.[2]
Convergent Synthesis Workflow
Caption: Convergent synthesis of this compound analogs.
Experimental Protocols
Protocol 1: General Procedure for the Convergent Synthesis of Myxopyronin B Analogs
This protocol is adapted from the convergent synthesis of Myxopyronin B analogs described by Doundoulakis et al. (2004).[3]
Materials:
-
Appropriate starting materials for the eastern and western fragments.
-
Anhydrous solvents (e.g., THF, CH₂Cl₂, Et₂O).
-
Reagents for aldol condensation (e.g., LDA, n-BuLi).
-
Coupling reagents (e.g., DCC, EDC).
-
Protecting group reagents (e.g., TBDMSCl, MOMCl).
-
Deprotection reagents (e.g., TBAF, HCl).
-
Oxidizing agents (e.g., Dess-Martin periodinane).
-
Silica gel for column chromatography.
-
Standard laboratory glassware and equipment.
Procedure:
-
Synthesis of the α-Pyrone (Eastern) Fragment:
-
Synthesize the substituted α-pyrone core. This can be achieved through various methods, including the condensation of a β-keto ester with an appropriate aldehyde.
-
Protect the hydroxyl group if necessary.
-
-
Synthesis of the Side-Chain (Western) Fragment:
-
Construct the aliphatic side-chain with the desired stereochemistry and functional groups. This may involve asymmetric synthesis techniques.
-
Introduce a terminal functional group suitable for coupling (e.g., a carboxylic acid or an aldehyde).
-
-
Fragment Coupling:
-
Couple the eastern and western fragments. If the western fragment is a carboxylic acid and the eastern fragment has a suitable nucleophile, standard esterification or amidation coupling conditions can be used. Alternatively, an aldol-type condensation can be employed.
-
-
Elaboration and Deprotection:
-
Perform any necessary subsequent reactions, such as oxidations or reductions, to achieve the final myxopyronin scaffold.
-
Remove any protecting groups under appropriate conditions to yield the final this compound analog.
-
-
Purification and Characterization:
-
Purify the final compound using column chromatography, preparative HPLC, or crystallization.
-
Characterize the analog using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
96-well microtiter plates.
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli).
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
Positive control antibiotic (e.g., Rifampicin).
-
Negative control (medium with solvent).
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of Compounds:
-
Prepare a stock solution of each this compound analog in DMSO.
-
Perform a two-fold serial dilution of each analog in MHB in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compounds.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Protocol 3: In Vitro RNA Polymerase Transcription Assay
Materials:
-
Purified bacterial RNA polymerase holoenzyme (e.g., from E. coli or S. aureus).
-
Linear DNA template containing a suitable promoter (e.g., T7A1 promoter).
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP).
-
Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT).
-
This compound analogs dissolved in DMSO.
-
Rifampicin as a positive control.
-
Stop solution (e.g., formamide with loading dyes).
-
Polyacrylamide gel electrophoresis (PAGE) apparatus.
-
Phosphorimager or autoradiography film.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the transcription buffer, RNAP holoenzyme, and the this compound analog at various concentrations.
-
Incubate for a short period to allow for inhibitor binding.
-
-
Initiation of Transcription:
-
Add the DNA template to the reaction mixture and incubate to allow the formation of the open promoter complex.
-
Initiate transcription by adding the NTP mix (containing the radiolabeled NTP).
-
-
Transcription Reaction and Quenching:
-
Allow the transcription reaction to proceed for a defined period at 37°C.
-
Stop the reaction by adding the stop solution.
-
-
Analysis of Transcripts:
-
Denature the samples by heating.
-
Separate the RNA transcripts by size using denaturing PAGE.
-
Visualize the radiolabeled transcripts using a phosphorimager or autoradiography.
-
-
Data Analysis:
-
Quantify the intensity of the full-length transcript bands.
-
Calculate the percent inhibition for each analog concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce transcription by 50%).
-
Structure-Activity Relationship (SAR) Data
The following table summarizes the biological activity of selected Myxopyronin B analogs. The data highlights the sensitivity of the myxopyronin scaffold to structural modifications.
| Compound | R¹ | R² | E. coli RNAP IC₅₀ (µM)[3] | S. aureus MIC (µg/mL)[3] |
| Myxopyronin B | CH₃ | CH₃ | 0.2 | 4 |
| 1a (desmethyl-Myx B) | H | H | 0.05 | 1 |
| 1b | H | CH₃ | 0.3 | 4 |
| 1c | CH₃ | H | 0.4 | 8 |
| 2a | H | H | >100 | >64 |
| 2b | CH₃ | CH₃ | >100 | >64 |
| 3 | - | - | 1.5 | 16 |
| 4 | - | - | >100 | >64 |
Note: The structures for compounds 2a, 2b, 3, and 4 represent modifications to the side chain and pyrone ring that are not easily depicted with simple R-group notation in this table and can be found in the source publication.[3]
Logical Flow for SAR-Guided Analog Design
Caption: Logical workflow for SAR-driven optimization.
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers engaged in the discovery and development of novel antibiotics based on the myxopyronin scaffold. By systematically synthesizing and evaluating analogs, a deeper understanding of the structure-activity relationships can be achieved, paving the way for the design of next-generation RNA polymerase inhibitors with improved therapeutic potential. The high sensitivity of the myxopyronin core to even minor structural changes underscores the importance of a meticulous and systematic approach to analog design.[3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Evaluating the activity of the RNA polymerase inhibitor myxopyronin B against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myxopyronin B analogs as inhibitors of RNA polymerase, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Serum Protein Binding Assays of Myxopyronin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxopyronin A is a potent antibiotic that functions by inhibiting bacterial RNA polymerase (RNAP). It binds to the "switch region" of the RNAP, a distinct site from that of rifamycin, preventing the interaction of RNAP with promoter DNA.[1][2][3][4] This unique mechanism of action makes this compound a promising candidate for combating drug-resistant bacteria.[5][6] However, the efficacy of any drug candidate is significantly influenced by its pharmacokinetic properties, including its binding to serum proteins.
The extent of serum protein binding is a critical parameter in drug development as only the unbound fraction of a drug is typically pharmacologically active and available for distribution and clearance.[7][8][9][10] High serum protein binding can significantly reduce the free concentration of a drug at its target site, potentially diminishing its therapeutic effect. A study on the related compound, Myxopyronin B, revealed that it is 99.5% protein-bound in the presence of human serum albumin, which led to a dramatic increase in its minimum inhibitory concentration (MIC) against Staphylococcus aureus.[11] This underscores the necessity of accurately determining the serum protein binding of this compound to guide its development and potential clinical applications.
These application notes provide a detailed protocol for determining the serum protein binding of this compound using the equilibrium dialysis method, a widely accepted and robust technique.[8][12][13]
Mechanism of Action of this compound
This compound targets the bacterial RNA polymerase, a crucial enzyme for transcription. It binds to a flexible part of the enzyme known as the "switch region". This binding event locks the RNAP in a conformation that prevents it from opening and binding to the promoter DNA, thereby inhibiting the initiation of transcription.[1][3][14]
References
- 1. academic.oup.com [academic.oup.com]
- 2. NEW TARGET FOR INHIBITION OF BACTERIAL RNA POLYMERASE: "SWITCH REGION" - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tie Me Up, Tie Me Down: Inhibiting RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RNA Polymerase ‘‘Switch Region’’ Is a Target for Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. ovid.com [ovid.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. labcorp.com [labcorp.com]
- 10. Plasma Protein Binding Assay [visikol.com]
- 11. researchgate.net [researchgate.net]
- 12. bioivt.com [bioivt.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Myxopyronin: a punch in the jaws of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Myxopyronin A for Studying Rifampin-Resistant Bacteria
Introduction
Myxopyronin A is a member of the myxopyronin class of antibiotics, which are natural products isolated from the myxobacterium Myxococcus fulvus.[1] These compounds are potent inhibitors of bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcription.[1][2] The clinical utility of rifampin (Rif), another potent RNAP inhibitor, is threatened by the rapid emergence of resistant bacterial strains, typically caused by mutations in the rpoB gene encoding the β subunit of RNAP.[3][4][5]
Myxopyronins present a critical tool for circumventing this resistance mechanism. They bind to a completely different site on the RNAP holoenzyme, known as the "switch region," which is a flexible structural element crucial for the binding and retention of the DNA template.[3][6][7] This binding site is distant from the rifampin-binding pocket.[3][6] By binding to the switch region, myxopyronins are proposed to lock the RNAP clamp in a closed conformation, which prevents the enzyme from interacting with promoter DNA and blocks the propagation of DNA melting required for transcription initiation.[3][6][8]
Crucially, this distinct mechanism of action means that myxopyronins exhibit no cross-resistance with rifampin.[3][9][10] Mutations conferring high-level resistance to rifampin do not affect the activity of myxopyronin, and conversely, mutations that confer myxopyronin resistance do not cause rifampin resistance.[9][10] This makes this compound and its analogs, such as Myxopyronin B, invaluable reagents for researchers, scientists, and drug development professionals studying rifampin-resistant bacteria and exploring new therapeutic strategies against them.
Data Presentation: Efficacy and Resistance Profile
The following tables summarize key quantitative data regarding the activity of myxopyronins against bacteria, including rifampin-resistant strains. Much of the detailed characterization has been performed with the closely related analog, Myxopyronin B (MyxB).
Table 1: Minimum Inhibitory Concentrations (MICs) of Myxopyronins
| Compound | Organism | Rifampin Resistance Status | MIC (μg/mL) | Reference |
| Myxopyronin B | Staphylococcus aureus | Wild-Type (Susceptible) | 0.86 | [9] |
| Myxopyronin B | Staphylococcus aureus | Rifampin-Resistant | No cross-resistance observed | [3][9] |
| This compound | Gram-positive bacteria | Not specified | < 100 | [4][11][12] |
| This compound | Escherichia coli | Not specified | > 100 | [4][11][12] |
Table 2: Spontaneous Resistance Frequencies
| Compound | Organism | Selection Pressure | Resistance Frequency (per generation) | Reference |
| Myxopyronin B | Staphylococcus aureus | 4x MIC | ~8 x 10⁻⁸ | [3] |
| Myxopyronin B | Staphylococcus aureus | 4x - 16x MIC | 4 x 10⁻⁸ to 7 x 10⁻⁸ | [9] |
| Rifampin | Staphylococcus aureus | 4x - 16x MIC | 3 x 10⁻⁸ to 10 x 10⁻⁸ | [9] |
Note: The frequency of spontaneous resistance to Myxopyronin B is comparable to that of rifampin.[3][9]
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the key concepts and experimental processes involved in the application of myxopyronin.
Caption: Distinct binding sites of Rifampin and this compound on bacterial RNA polymerase.
Caption: Experimental workflow for studying this compound against Rif-resistant bacteria.
Caption: Logical relationship demonstrating the lack of cross-resistance.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a rifampin-resistant bacterial strain.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Rifampin-resistant bacterial strain
-
Appropriate sterile liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C)
-
Plate reader or visual assessment tool
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the rifampin-resistant strain overnight in the appropriate growth medium.
-
Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare this compound Dilutions:
-
In the 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the growth medium to achieve a range of desired final concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL).
-
Include a positive control well (bacteria, no antibiotic) and a negative control well (medium only, no bacteria).
-
-
Inoculation:
-
Add an equal volume of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 200 µL).
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 16-20 hours, or until robust growth is visible in the positive control well.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be determined by visual inspection or by using a plate reader to measure optical density (OD).
-
Protocol 2: Determination of Spontaneous Resistance Frequency
This protocol quantifies the rate at which spontaneous mutations conferring resistance to this compound arise in a rifampin-resistant population.[9]
Materials:
-
Rifampin-resistant bacterial strain
-
Appropriate liquid growth medium
-
Appropriate solid agar medium
-
Agar plates containing this compound at a selective concentration (e.g., 4x or 8x MIC).[3]
-
Agar plates without antibiotic
-
Incubator, spreader, dilution tubes
Procedure:
-
Prepare Cultures:
-
Inoculate multiple independent liquid cultures (e.g., 10-15 tubes) with a small number of cells (~100-1000 CFU) from the rifampin-resistant strain.
-
Grow the cultures to saturation (stationary phase).
-
-
Enumerate Total Population:
-
From several of the saturated cultures, create serial dilutions and plate them onto non-selective agar plates to determine the total viable cell count (CFU/mL).
-
-
Select for Resistant Mutants:
-
Plate a known volume (e.g., 100-200 µL) of the undiluted saturated cultures directly onto the agar plates containing the selective concentration of this compound.
-
-
Incubation:
-
Incubate all plates (selective and non-selective) at 37°C for 24-48 hours, or until colonies are clearly visible.
-
-
Calculate Resistance Frequency:
-
Count the number of colonies on both the selective and non-selective plates.
-
The frequency of resistance is calculated by dividing the number of resistant colonies (from selective plates) by the total number of viable cells plated (from non-selective plates). Fluctuation analysis methods can be used for a more precise rate calculation.[9]
-
Protocol 3: In Vitro Transcription Assay
This protocol directly assesses the inhibitory effect of this compound on the transcriptional activity of purified RNA polymerase from a rifampin-resistant bacterium.
Materials:
-
Purified RNAP holoenzyme from the target rifampin-resistant strain
-
Linear DNA template containing a known promoter (e.g., λPR promoter)[8]
-
Ribonucleotide triphosphates (ATP, GTP, CTP)
-
Radiolabeled UTP (e.g., [α-³²P]UTP)
-
This compound
-
Transcription buffer (containing MgCl₂, KCl, Tris-HCl, DTT)
-
Heparin (to prevent re-initiation)
-
Stop solution (e.g., formamide with loading dye)
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Assemble Reaction:
-
In a microcentrifuge tube, combine the transcription buffer, purified RNAP, and this compound (or DMSO as a vehicle control).
-
Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the RNAP. This pre-incubation step is critical, as myxopyronins are most effective when added before the DNA template.[2]
-
-
Form Open Promoter Complex:
-
Add the DNA template to the mixture and incubate for another 10-15 minutes at 37°C to allow the RNAP to form a stable open promoter complex.
-
-
Initiate Transcription:
-
Start the transcription reaction by adding the mix of NTPs, including the radiolabeled UTP. A high concentration of heparin can be added shortly after initiation to ensure only a single round of transcription occurs.
-
-
Incubate and Terminate:
-
Allow the reaction to proceed for 10-20 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
-
Analyze Transcripts:
-
Denature the samples by heating.
-
Separate the RNA transcripts by size using denaturing PAGE.
-
Visualize the radiolabeled transcripts using a phosphorimager or autoradiography.
-
-
Interpret Results:
-
A significant reduction in the amount of full-length RNA transcript in the presence of this compound, compared to the control, confirms its inhibitory activity on the RNAP of the rifampin-resistant strain.
-
References
- 1. The myxopyronins, new inhibitors of bacterial RNA synthesis from Myxococcus fulvus (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Transcription inactivation through local refolding of the RNA polymerase structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frequency, Spectrum, and Nonzero Fitness Costs of Resistance to Myxopyronin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frequency, spectrum, and nonzero fitness costs of resistance to myxopyronin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Support Center: Myxopyronin A Solubility and Handling for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Myxopyronin A for successful in vitro assays. The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural α-pyrone antibiotic produced by the bacterium Myxococcus fulvus.[1][2] It is a potent inhibitor of bacterial RNA polymerase (RNAP), making it a promising candidate for the development of new antibiotics.[1][3] However, this compound is a hydrophobic molecule, which can lead to poor solubility in aqueous solutions commonly used for in vitro assays. This can result in compound precipitation, leading to inaccurate and unreliable experimental results.
Q2: What is the primary mechanism of action of this compound?
This compound targets the "switch region" of the bacterial RNA polymerase.[3][4][5] This region acts as a hinge that allows the RNAP clamp to open and close. By binding to this switch region, this compound "jams" the clamp in a closed or partially closed conformation, preventing the DNA template from entering the RNAP active site. This ultimately inhibits transcription initiation.[4][5]
Q3: Which solvents are recommended for dissolving this compound?
Due to its hydrophobic nature, this compound is best dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds for biological assays. Other organic solvents such as ethanol and methanol may also be used, though specific solubility data for this compound in these solvents is not widely available.
Q4: What is the maximum recommended final concentration of DMSO in an in vitro assay?
While DMSO is an excellent solvent for this compound, it can exhibit toxicity to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in the assay as low as possible, ideally below 1%, with many cell-based assays showing sensitivity at concentrations above 0.1%. A vehicle control (media with the same final concentration of DMSO without the compound) should always be included in the experiment to account for any solvent effects.
Q5: How can I prevent my this compound solution from precipitating when added to aqueous assay media?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Use a concentrated stock solution: Preparing a highly concentrated stock solution in 100% DMSO allows for a smaller volume to be added to the aqueous media, thus keeping the final DMSO concentration low and reducing the likelihood of the compound crashing out.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the assay medium.
-
Pre-warm the media: Gently warming the assay media before adding the this compound solution can sometimes help to keep the compound in solution.
-
Vortexing: Ensure thorough mixing by vortexing immediately after adding the compound to the media.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving common issues related to this compound solubility in in vitro assays.
Problem: Precipitate forms immediately upon adding this compound stock to the assay medium.
Problem: The assay results are inconsistent or not reproducible.
This could be due to micro-precipitation that is not easily visible.
Quantitative Data
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mg/mL | The solvent of choice for creating high-concentration stock solutions. |
| Ethanol | Sparingly Soluble | May require heating to fully dissolve. Lower concentration stocks are more feasible. |
| Methanol | Sparingly Soluble | Similar to ethanol, may require warming.[6] |
| Water | Insoluble | This compound is practically insoluble in aqueous solutions. |
| Aqueous Buffers | Insoluble | Will precipitate without the presence of an organic co-solvent like DMSO. |
Note: "Sparingly Soluble" is a qualitative term. It is highly recommended to perform a solubility test with a small amount of compound before preparing a large stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 417.50 g/mol )[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass: For a 1 mL stock solution of 10 mM this compound:
-
Mass (mg) = 10 mmol/L * 0.001 L * 417.50 g/mol * 1000 mg/g = 4.175 mg
-
-
Weigh the compound: Carefully weigh out 4.175 mg of this compound on an analytical balance and transfer it to a sterile amber glass vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in the dark. This compound may be sensitive to light and repeated freeze-thaw cycles should be avoided by preparing smaller aliquots.
Protocol 2: General Protocol for an In Vitro Transcription Inhibition Assay
This protocol provides a general framework. Specific concentrations of RNA polymerase, DNA template, and nucleotides should be optimized for the specific experimental setup.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Bacterial RNA Polymerase
-
DNA template with a suitable promoter
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)
-
Transcription buffer (containing MgCl₂, DTT, etc.)
-
RNase inhibitor
-
DMSO (for vehicle control)
-
Nuclease-free water
Procedure:
-
Prepare dilutions of this compound: Serially dilute the 10 mM this compound stock solution in DMSO to achieve a range of desired concentrations. Then, dilute these into the transcription buffer to the final assay concentrations. Ensure the final DMSO concentration remains constant across all wells (e.g., 1%).
-
Set up the transcription reaction: In a nuclease-free microcentrifuge tube or plate, combine the transcription buffer, RNase inhibitor, and the diluted this compound or vehicle control (DMSO).
-
Add RNA Polymerase: Add the bacterial RNA polymerase to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at the optimal temperature to allow the inhibitor to bind to the enzyme.
-
Initiate transcription: Add the DNA template and the mixture of NTPs to start the transcription reaction.
-
Incubate: Incubate the reaction at the optimal temperature for the RNA polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction: Terminate the reaction by adding a stop solution (e.g., EDTA-containing loading buffer).
-
Analyze the results: Analyze the RNA products by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography (if using radiolabeled NTPs) or fluorescent staining. The amount of full-length transcript will be inversely proportional to the inhibitory activity of this compound.
Visualizations
This compound Mechanism of Action
Experimental Workflow for Preparing this compound for In Vitro Assays
References
- 1. The myxopyronins, new inhibitors of bacterial RNA synthesis from Myxococcus fulvus (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The RNA Polymerase ‘‘Switch Region’’ Is a Target for Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 3. Myxopyronin: a punch in the jaws of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Myxopyronin A Transcription Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Myxopyronin A in in vitro transcription (IVT) assays. The information is tailored to help scientists and drug development professionals optimize their experimental conditions for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit transcription?
This compound is an antibiotic that inhibits bacterial RNA polymerase (RNAP).[1][2] It functions by binding to a unique site on the RNAP, known as the "switch region," which is distinct from the binding site of other common RNAP inhibitors like rifampicin.[3][4] This binding event interferes with the opening and closing of the RNAP active center cleft, a crucial conformational change required for the interaction of the enzyme with promoter DNA during the initiation of transcription.[3][4][5][6]
Q2: What are the critical components of an in vitro transcription buffer that can affect this compound activity?
The key components of an IVT buffer that can influence the efficacy of this compound include:
-
Magnesium Ions (Mg²⁺): Essential cofactor for RNA polymerase activity.[7][][9] Its concentration can significantly impact transcription efficiency and may influence the interaction between this compound and RNAP.
-
Nucleoside Triphosphates (NTPs): The building blocks for RNA synthesis.[10] Their concentration can affect the kinetics of the transcription reaction.
-
Buffer System and pH: The choice of buffer (e.g., HEPES or Tris) and the pH of the reaction mixture are critical for maintaining optimal enzyme activity.[7][11]
-
Ionic Strength (e.g., KCl, NaCl): The salt concentration can affect the binding of RNA polymerase to the DNA template and the overall transcription rate.[12][13][14]
-
Reducing Agents (e.g., DTT): Dithiothreitol (DTT) is often included to maintain the stability and activity of the RNA polymerase.[15][16][17]
Q3: What is a typical starting concentration for this compound in a transcription assay?
While the half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function, specific IC50 values for this compound can vary depending on the experimental conditions, including the bacterial species from which the RNA polymerase is derived.[18] For the closely related Myxopyronin B, IC50 values against Staphylococcus aureus transcription have been reported to be around 24 µM.[3] It is recommended to perform a dose-response experiment starting with a concentration range that brackets this value (e.g., from low micromolar to high micromolar) to determine the optimal concentration for your specific assay conditions.
Troubleshooting Guide
Problem 1: No or low inhibition observed with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Buffer Conditions | The concentration of key buffer components can significantly impact enzyme kinetics and inhibitor binding. Systematically vary the concentrations of MgCl₂, NTPs, and KCl to find the optimal conditions for your assay. Refer to the tables below for recommended starting ranges. |
| Inactive this compound | Ensure the proper storage and handling of your this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment. |
| High RNA Polymerase Concentration | An excess of RNA polymerase in the reaction can overcome the inhibitory effect of this compound. Titrate the RNA polymerase concentration to a level that produces a robust signal without being in vast excess. |
| Degraded Reagents | Use fresh, high-quality reagents, including NTPs and DTT. Avoid multiple freeze-thaw cycles of reagents.[19] |
| RNase Contamination | RNase contamination can degrade the RNA product, leading to inaccurate measurements. Maintain an RNase-free environment and use an RNase inhibitor in your reactions.[20][21] |
Problem 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting, especially for small volumes of enzyme and inhibitor. |
| Reaction Temperature Fluctuations | Use a calibrated heat block or water bath to maintain a stable reaction temperature.[] |
| Incomplete Mixing of Reagents | Gently vortex and centrifuge the reaction tubes after adding all components to ensure a homogenous mixture. |
| Buffer Instability | Prepare fresh buffer for each set of experiments to avoid changes in pH or degradation of components. |
Data Presentation: Optimizing Buffer Components
The following tables summarize recommended concentration ranges for key buffer components in in vitro transcription assays. These ranges are based on general IVT optimization principles and should be adapted and tested empirically for your specific experimental setup with this compound.
Table 1: Magnesium Chloride (MgCl₂) Concentration
| Concentration Range | Considerations |
| 6 mM - 25 mM | Magnesium ions are a critical cofactor for T7 RNA polymerase.[7] The optimal concentration is often in a 1.1875 to 1.875 ratio with the total NTP concentration.[22][23] |
| > 25 mM | High concentrations can sometimes be inhibitory.[24] It is crucial to titrate MgCl₂ to find the optimal concentration for your specific NTP concentration. |
Table 2: Nucleoside Triphosphate (NTP) Concentration
| Concentration Range | Considerations |
| 0.5 mM - 2 mM each | Standard concentrations for many IVT reactions.[] |
| Up to 10 mM each | Higher concentrations can increase RNA yield, but may also affect the Mg²⁺:NTP ratio, potentially impacting inhibition.[7][22][23] |
| > 10 mM each | Very high concentrations can be inhibitory to the transcription reaction.[22][23] |
Table 3: Potassium Chloride (KCl) Concentration
| Concentration | Considerations |
| 0 mM - 50 mM | The effect of KCl can be template- and polymerase-dependent. While some systems benefit from the inclusion of KCl, others may not.[12][14] |
| > 50 mM | Higher salt concentrations can be inhibitory to transcription.[13][14] |
Table 4: Dithiothreitol (DTT) Concentration
| Concentration | Considerations |
| 1 mM - 10 mM | DTT is a reducing agent that helps maintain the activity of RNA polymerase.[15][16][17] While some studies suggest it may not always be essential, its inclusion is generally recommended.[23] |
Experimental Protocols
Protocol 1: In Vitro Transcription Assay for this compound Inhibition
This protocol provides a general framework for assessing the inhibitory activity of this compound on bacterial RNA polymerase.
-
Reaction Setup:
-
On ice, combine the following in a nuclease-free microcentrifuge tube:
-
Nuclease-free water to a final volume of 20 µL.
-
2 µL of 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, with optimized MgCl₂, KCl, and DTT concentrations).
-
2 µL of NTP mix (e.g., 2.5 mM each of ATP, CTP, UTP, and GTP).
-
1 µL of linearized DNA template (e.g., 100 ng/µL).
-
1 µL of this compound dilution (or vehicle control).
-
1 µL of RNA Polymerase (e.g., E. coli RNAP).
-
-
-
Incubation:
-
Mix gently and incubate at 37°C for 1-2 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
-
Analysis:
-
Analyze the transcript products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining with a suitable nucleic acid stain.
-
Quantify the band intensities to determine the percentage of inhibition relative to the vehicle control.
-
Mandatory Visualizations
Caption: Mechanism of this compound inhibition of transcription.
Caption: Troubleshooting workflow for suboptimal this compound inhibition.
References
- 1. The myxopyronins, new inhibitors of bacterial RNA synthesis from Myxococcus fulvus (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The RNA Polymerase ‘‘Switch Region’’ Is a Target for Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 5. Myxopyronin: a punch in the jaws of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 9. WO2017109161A1 - Method of rna in vitro transcription using a buffer containing a dicarboxylic acid or tricarboxylic acid or a salt thereof - Google Patents [patents.google.com]
- 10. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. The effect of KCl concentration of the transcription by E. coli RNA polymerase. 3. Starting nucleotide sequences of RNA synthesized on T7 DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-salt transcription of DNA cotethered with T7 RNA polymerase to beads generates increased yields of highly pure RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Why is DTT used in reverse transcription (RT) reaction? - Molecular Biology [protocol-online.org]
- 16. researchgate.net [researchgate.net]
- 17. neb.com [neb.com]
- 18. IC50 - Wikipedia [en.wikipedia.org]
- 19. go.zageno.com [go.zageno.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 23. biorxiv.org [biorxiv.org]
- 24. sartorius.com [sartorius.com]
Troubleshooting inconsistent results in Myxopyronin A MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myxopyronin A Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antibiotic that targets the bacterial DNA-dependent RNA polymerase (RNAP).[1] It binds to a distinct site on the RNAP called the "switch region," which is essential for the enzyme's function.[2][3] By binding to this region, this compound inhibits the initiation of transcription, effectively preventing the synthesis of RNA and thereby blocking bacterial growth.[4][5] This mechanism of action is different from that of other common RNAP inhibitors like rifampin.[4]
Q2: What is the general antimicrobial spectrum of this compound?
This compound is primarily active against Gram-positive bacteria.[1][6] It has shown inhibitory activity against various Gram-positive species, while its effectiveness against Gram-negative bacteria is limited, often requiring much higher concentrations to achieve an inhibitory effect.[6]
Q3: What are the known stability issues with this compound?
This compound has been observed to be unstable under certain conditions. Specifically, it can be degraded by exposure to UV light and is unstable at acidic pH levels (pH 3).[7] It is crucial to protect this compound solutions from light and to ensure the pH of the assay medium is within a stable range.
Q4: Are there established quality control (QC) MIC ranges for this compound?
As of the latest available information, specific quality control (QC) MIC ranges for this compound against standard reference strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Escherichia coli ATCC 25922) have not been published by major standards organizations like CLSI or EUCAST. Researchers should establish their own internal QC ranges by repeatedly testing the compound against a reference strain to ensure assay consistency.
Troubleshooting Inconsistent this compound MIC Results
Inconsistent MIC results can arise from a variety of factors, ranging from the inherent properties of this compound to technical variations in the assay procedure. This guide provides a systematic approach to troubleshooting.
Problem 1: Higher than expected MIC values or no inhibition of growth.
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | 1. Protect from Light: Prepare and handle all this compound stock solutions and assay plates in a light-protected environment (e.g., use amber tubes, cover plates with foil). This compound is sensitive to UV light.[7]2. Check pH of Media: Ensure the pH of the Mueller-Hinton Broth (MHB) or other media is within the neutral range (typically 7.2-7.4). This compound is unstable at acidic pH.[7]3. Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Interaction with Media Components | 1. Avoid Serum Supplementation: Do not supplement the growth medium with serum or high concentrations of albumin. Myxopyronin B has been shown to have a very high binding affinity for human serum albumin (99.5%), which drastically increases its MIC (≥128-fold).[7] This is likely a class effect for myxopyronins.2. Use Cation-Adjusted Mueller-Hinton Broth (CAMHB): For susceptibility testing of many bacteria, CAMHB is the recommended medium to ensure appropriate concentrations of divalent cations (Ca2+ and Mg2+), which can influence the activity of some antibiotics. |
| Inoculum Issues | 1. Standardize Inoculum: Ensure the final inoculum concentration in each well is approximately 5 x 105 CFU/mL. A higher inoculum can lead to falsely elevated MICs (inoculum effect).2. Viable and Pure Culture: Use a fresh, pure culture of the test organism in the logarithmic growth phase to prepare the inoculum. |
| Assay Conditions | 1. Incubation Time and Temperature: Adhere to the recommended incubation time (typically 16-20 hours) and temperature (35-37°C) for the specific organism being tested.2. Evaporation: Use plate sealers or a humidified incubator to prevent evaporation from the wells, which can concentrate the antibiotic and affect results. |
Problem 2: Variation in MIC values between replicate wells or experiments.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | 1. Calibrate Pipettes: Regularly calibrate and verify the accuracy of your pipettes.2. Proper Technique: Use proper pipetting techniques to ensure accurate and consistent dispensing of the antibiotic dilutions and bacterial inoculum. |
| This compound Adsorption to Plasticware | 1. Choice of Plates: While specific data for this compound is limited, some hydrophobic compounds can adsorb to plastic surfaces. If significant variability is observed, consider comparing results obtained with polypropylene versus polystyrene plates. Polypropylene is generally less prone to binding hydrophobic molecules.2. Minimize Contact Time: Prepare dilutions immediately before use and minimize the time the compound is in contact with plastic surfaces before adding the bacterial inoculum. |
| Incomplete Dissolution of this compound | 1. Proper Solvent: Ensure this compound is fully dissolved in the initial stock solution (e.g., in DMSO) before preparing serial dilutions in the aqueous broth. Precipitation can lead to inconsistent concentrations across the dilution series.2. Visual Inspection: Visually inspect the stock solution and the highest concentration wells for any signs of precipitation. |
| Inconsistent Growth | 1. Homogeneous Inoculum: Ensure the bacterial inoculum is well-mixed and evenly distributed in all wells.2. Edge Effects: Be aware of potential "edge effects" in microtiter plates, where wells on the perimeter may have different growth conditions. If this is a concern, avoid using the outermost wells for critical measurements. |
Quantitative Data Summary
The following table summarizes reported MIC values for this compound and B against various bacteria. Note that these are literature-reported values and may vary between studies and laboratories.
| Organism | Compound | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Myxopyronin B | 0.5 - 1.0 | [4] |
| Gram-positive bacteria (various) | This compound | < 100 | [6] |
| Escherichia coli | This compound | > 100 | [6] |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile, clear, flat-bottom microtiter plates (polystyrene or polypropylene)
-
Test organism (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Plate sealers or lids
-
Humidified incubator (35-37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. Store in small aliquots at -20°C or below, protected from light.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 108 CFU/mL).
-
Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the assay wells. This typically requires a 1:100 dilution of the 0.5 McFarland suspension into the final inoculum suspension, of which 50 µL will be added to the wells.
-
-
Preparation of this compound Dilutions in the Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate except for the first column.
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB.
-
Add 200 µL of the highest desired concentration of this compound (in CAMHB) to the wells in the first column.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard 100 µL from the last column of dilutions.
-
This will result in wells containing 100 µL of varying concentrations of this compound.
-
Include a growth control well (containing CAMHB with no antibiotic) and a sterility control well (containing CAMHB only).
-
-
Inoculation of the Plate:
-
Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to each well, except for the sterility control well. The final volume in each well will be 150 µL.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a plate reader to measure optical density.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound Broth Microdilution MIC Assay.
Caption: Troubleshooting logic for inconsistent this compound MIC results.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Determination of Disk Diffusion and MIC Quality Control Ranges for GSK1322322, a Novel Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmilabs.com [jmilabs.com]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. academic.oup.com [academic.oup.com]
Strategies to prevent degradation of Myxopyronin A in stock solutions
This technical support center provides guidance on the proper handling and storage of Myxopyronin A to minimize degradation in stock solutions. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting tips for issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in stock solutions?
A1: this compound, like its analogue Myxopyronin B, is susceptible to degradation under certain conditions. The primary factors of concern are:
-
Low pH: Acidic conditions can lead to the degradation of this compound.[1][2]
-
UV Light Exposure: Exposure to ultraviolet (UV) light can cause significant degradation.[1][2]
-
Reactive Core Structure: The central α-pyrone ring of myxopyronins contains a Michael acceptor, which is an inherently reactive chemical moiety that can contribute to instability.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: While specific solubility data for this compound is not extensively published, general practice for similar antibiotics suggests using high-purity, anhydrous dimethyl sulfoxide (DMSO) or ethanol.[3][4] It is crucial to use anhydrous solvents as water can facilitate hydrolytic degradation.
Q3: What is the recommended storage temperature for this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions at -20°C or lower.[4] This helps to minimize the rate of chemical degradation. For short-term use, refrigeration at 2-8°C may be acceptable, but the stability under these conditions should be verified.
Q4: How should I handle this compound to prevent degradation?
A4: To prevent degradation, handle this compound in the following manner:
-
Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Work quickly when the compound is at room temperature and in solution.
-
Use tightly sealed containers to prevent the absorption of moisture.
Q5: How can I check if my this compound stock solution has degraded?
A5: Degradation can be assessed by:
-
Visual Inspection: A change in color or the appearance of precipitate in the solution can indicate degradation or solubility issues.
-
Analytical Methods: The most reliable way to assess degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution of this compound. 2. Verify the storage conditions of your current stock solution (temperature, light protection). 3. Perform an analytical check (e.g., HPLC) on your stock solution to assess its integrity. |
| I observe a color change in my this compound stock solution. | This could be a sign of chemical degradation. | 1. Discard the discolored solution. 2. Prepare a fresh stock solution following the recommended handling and storage procedures. |
| Precipitate has formed in my thawed this compound stock solution. | The compound may have limited solubility at lower temperatures or may have degraded. | 1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate does not redissolve, it may be a degradation product. It is recommended to prepare a fresh stock solution. 3. Consider preparing the stock solution at a slightly lower concentration if solubility issues persist. |
Quantitative Data on this compound Stability (Illustrative)
Since specific public data on the degradation kinetics of this compound is limited, the following table provides an illustrative example of what a stability profile might look like. This is not experimental data and should be used as a general guide for designing stability studies.
| Condition | Solvent | Temperature | Time | Remaining this compound (%) |
| Protected from Light | DMSO | -20°C | 3 months | >95% |
| Protected from Light | DMSO | 4°C | 1 week | ~90% |
| Protected from Light | DMSO | Room Temp (25°C) | 24 hours | ~85% |
| Exposed to UV Light | DMSO | Room Temp (25°C) | 4 hours | <50% |
| Acidic (pH 3) | Aqueous Buffer | Room Temp (25°C) | 24 hours | <60% |
| Neutral (pH 7) | Aqueous Buffer | Room Temp (25°C) | 24 hours | >90% |
| Basic (pH 9) | Aqueous Buffer | Room Temp (25°C) | 24 hours | ~80% |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound in a sterile environment.
-
Dissolve the weighed this compound in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or below.
-
Protocol for a Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Samples:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 1N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 1N NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Place an aliquot of the this compound solution in an oven at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose an aliquot of the this compound solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for 8, 24, and 48 hours. A control sample should be wrapped in foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and neutralize it if it was subjected to acid or base hydrolysis.
-
Dilute the sample to an appropriate concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to a control sample stored at -20°C.
-
Identify and characterize the degradation products using the mass spectrometry data.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Enhancing the Metabolic Stability of Myxopyronin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structural modification of Myxopyronin A to improve its metabolic stability.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a natural product antibiotic isolated from the myxobacterium Myxococcus fulvus.[1] It belongs to the α-pyrone class of antibiotics.[2] Its primary mechanism of action is the inhibition of bacterial RNA polymerase (RNAP).[1][3] It binds to a unique site on RNAP known as the "switch region," which is distinct from the binding site of other antibiotics like rifampicin.[4][5] This interaction prevents the conformational changes in RNAP required for binding to promoter DNA, thereby inhibiting transcription initiation.[4][6]
Q2: What are the primary limitations of this compound as a drug candidate? A2: Despite its potent activity, this compound has several limitations that hinder its development as a therapeutic agent:
-
Chemical Instability: The central core of the myxopyronin structure contains a Michael acceptor, which is a reactive moiety that can lead to compound instability.[4] It has been observed to be unstable at low pH or after exposure to UV light.[4][7]
-
High Serum Protein Binding: Myxopyronin B, a close analog, exhibits extremely high binding to human serum albumin (around 99.5%).[4][7] This drastically increases its minimum inhibitory concentration (MIC) in the presence of serum, suggesting that binding to serum proteins could reduce its antibacterial activity in vivo.[4]
-
Metabolic Susceptibility: Like many natural products, this compound is susceptible to metabolism by enzymes in the body, which can lead to rapid clearance and low bioavailability.[8][9]
-
High Frequency of Resistance: Spontaneous resistance to Myxopyronin B in S. aureus occurs at a frequency similar to that of rifampin.[4][7]
Q3: Have there been any successful modifications to improve Myxopyronin's properties? A3: Yes, recent research has shown promise in modifying the Myxopyronin structure. One notable success involves the creation of a trifluoromethyl-modified analog through mutasynthesis.[10][11] This derivative demonstrated not only potent antimicrobial activity against Gram-positive pathogens, including Mycobacterium tuberculosis, but also showed favorable in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[10][11] This highlights a viable pathway for developing optimized α-pyrone antibiotics.[10]
Section 2: Troubleshooting Guide for Modifying this compound
Q4: My modified analog has lost its antibacterial activity. What could be the cause? A4: Loss of activity often points to modifications at a critical part of the structure required for binding to RNA polymerase. The α-pyrone ring and its oxygen atoms are known to be important for interaction with RNAP residues.[5] Altering this moiety or the overall conformation of the molecule can disrupt this key binding interaction. It is crucial to use structure-activity relationship (SAR) data to guide modifications, focusing on parts of the molecule not essential for the pharmacophore.[12][13]
Q5: I've modified the structure, but the metabolic stability hasn't improved. What should I try next? A5: If initial modifications are unsuccessful, consider the following:
-
Identify the "Metabolic Hotspot": Use in vitro metabolic assays with liver microsomes or hepatocytes followed by LC-MS/MS analysis to identify the specific site(s) of metabolism on your molecule.[8][14] Common metabolic reactions include oxidation, reduction, and hydrolysis.[8]
-
Metabolic Switching: Be aware of "metabolic switching," where blocking metabolism at one site can increase the rate of metabolism at a different site.[15] A comprehensive metabolite profile is necessary.
-
Employ Blocking Groups: Introduce sterically bulky groups (e.g., a t-butyl group) or electron-withdrawing groups (e.g., fluorine, trifluoromethyl) near the identified metabolic hotspot.[10][15] This can shield the site from enzymatic attack. The successful development of a trifluoromethyl-modified analog highlights this as a promising strategy.[10][11]
Q6: My new analog has poor aqueous solubility. How can I address this? A6: Poor solubility is a common challenge with complex natural products.[16] To improve it, consider introducing polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, at positions that are not critical for biological activity. Another strategy is to formulate the compound as a salt if it has a suitable acidic or basic handle. Be mindful that significant changes can affect cell permeability and other properties.
Q7: How can I reduce the high serum protein binding observed with the myxopyronin scaffold? A7: High serum protein binding is often driven by hydrophobic interactions.[4] While reducing hydrophobicity can be challenging without losing activity, some strategies include:
-
Introduce Polar Groups: As with improving solubility, adding polar functional groups can reduce hydrophobic interactions with albumin.
-
Modulate pKa: Altering the ionization state of the molecule at physiological pH can sometimes reduce protein binding.
-
Structure-Based Design: If the binding mode to serum albumin is known or can be modeled, you can design modifications that disrupt these specific interactions.
Section 3: Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay This assay measures the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[8][9]
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a this compound analog.
-
Materials:
-
Test compound (this compound analog)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized drug like verapamil and a stable one like warfarin)
-
Acetonitrile or methanol with an internal standard for reaction quenching and sample analysis
-
-
Methodology:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to a working concentration in the phosphate buffer (final DMSO concentration <0.5%).
-
Pre-warm a mixture of liver microsomes (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the test compound.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / [microsomal protein concentration]).
-
Protocol 2: Equilibrium Dialysis for Serum Protein Binding This assay determines the fraction of a compound that is unbound (free) in the presence of plasma proteins.
-
Objective: To quantify the percentage of a this compound analog bound to human serum albumin or plasma.
-
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (e.g., 8-12 kDa MWCO).
-
Test compound.
-
Plasma or a solution of human serum albumin (HSA) in phosphate-buffered saline (PBS), pH 7.4.
-
PBS (pH 7.4).
-
-
Methodology:
-
Add the test compound to the plasma/HSA solution at the desired concentration.
-
Pipette the plasma/HSA/compound mixture into one chamber of the dialysis device (the donor chamber).
-
Pipette an equal volume of PBS into the other chamber (the receiver chamber).
-
Seal the unit and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-24 hours).
-
After incubation, take aliquots from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in both aliquots by LC-MS/MS.
-
Calculate the fraction unbound (fu) = [Concentration in receiver chamber] / [Concentration in donor chamber].
-
Calculate the percentage bound = (1 - fu) * 100.
-
Section 4: Quantitative Data Summary
The following tables provide a summary of available and hypothetical data for this compound and its analogs.
Table 1: Reported Pharmacokinetic Parameters of this compound Data from a preclinical study involving oral administration in rabbit models and early-phase human trials.[3][17]
| Parameter | Value | Conditions |
| Dose | 600 mg (oral) | Human Clinical Trial (Phase 1/2)[17] |
| Cmax | 7-8 mcg/mL | Human Clinical Trial (Phase 1/2)[17] |
| Tmax | 2 hours | Human Clinical Trial (Phase 1/2)[17] |
| t½ (half-life) | 2.5 hours | Human Clinical Trial (Phase 1/2)[17] |
| Duration of Action | ~12 hours | Human Clinical Trial (Phase 1/2)[17] |
Table 2: Comparative In Vitro Properties of this compound vs. a Hypothetical Optimized Analog This table illustrates the expected improvements from successful structural modification, based on qualitative reports of an engineered analog.[10][11]
| Property | This compound (Parent) | Optimized Analog (e.g., Trifluoromethyl-modified) | Goal of Modification |
| Metabolic Stability (t½ in HLM) | < 15 min (Hypothetical) | > 60 min | Increase metabolic half-life |
| Serum Protein Binding | > 99%[4] | < 95% | Decrease binding to increase free drug concentration |
| Aqueous Solubility | Low | Moderate to High | Improve suitability for formulation |
| Chemical Stability | Reactive Michael Acceptor[4] | Stabilized Core | Reduce non-specific reactivity |
| Antibacterial Potency (MIC) | Potent | Potent (retained or improved) | Maintain or enhance target activity |
Section 5: Visualizations
References
- 1. The myxopyronins, new inhibitors of bacterial RNA synthesis from Myxococcus fulvus (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. preprints.org [preprints.org]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro reconstitution of α-pyrone ring formation in myxopyronin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. The modification of natural products for medical use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Modification of natural products for drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nedmdg.org [nedmdg.org]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. preprints.org [preprints.org]
Navigating the Challenges of Myxopyronin A Hydrophobicity in Experimental Design: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
Myxopyronin A, a potent bacterial RNA polymerase inhibitor, holds significant promise in the development of novel antibiotics. However, its pronounced hydrophobicity presents considerable challenges in experimental design, often leading to issues with solubility, aggregation, and non-specific binding that can compromise data integrity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers effectively account for this compound's hydrophobic nature in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider?
Physicochemical Properties of this compound (Qualitative)
| Property | Value/Description | Implication for Experimental Design |
| Hydrophobicity | High | Poor aqueous solubility, potential for aggregation, non-specific binding to surfaces and proteins. |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol, methanol), poorly soluble in aqueous buffers. | Requires careful solvent selection and preparation of stock solutions. May precipitate when diluted into aqueous assay buffers. |
| Stability | Potentially unstable at low pH and upon exposure to UV light.[1] | Storage and experimental conditions should be carefully controlled to prevent degradation. |
Q2: How should I prepare a stock solution of this compound?
A2: Due to its poor aqueous solubility, this compound should be dissolved in an appropriate organic solvent to prepare a concentrated stock solution.
Recommended Solvents for this compound Stock Solutions
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | A common choice for creating high-concentration stock solutions.[2] Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts.[3] |
| Ethanol | Soluble | Can be used as an alternative to DMSO. The final concentration in the assay should be minimized. |
| Methanol | Soluble | Another potential solvent for stock preparation. Similar precautions regarding final assay concentration apply.[4] |
Experimental Protocol: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or ethanol/methanol) to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: this compound precipitates when I add it to my aqueous assay buffer. What can I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. The following strategies can help maintain solubility:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent from your stock solution is as low as possible while still maintaining solubility. It is crucial to include a vehicle control (buffer with the same final solvent concentration) in your experiments.
-
Use of Surfactants: Non-ionic surfactants can help to keep hydrophobic compounds in solution.
-
Inclusion of Bovine Serum Albumin (BSA): BSA can act as a carrier protein, helping to solubilize hydrophobic molecules.
-
Sonication: Brief sonication of the final diluted solution can sometimes help to disperse small aggregates.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro transcription assays.
This could be due to this compound precipitation or non-specific binding.
Troubleshooting Workflow for In Vitro Transcription Assays
Caption: Troubleshooting workflow for in vitro transcription assays.
Detailed Methodologies for In Vitro Transcription Assay Optimization
-
Protocol for Surfactant Addition:
-
Prepare a 10% stock solution of Tween 20 in sterile water.
-
On the day of the experiment, dilute the Tween 20 stock into your transcription buffer to achieve a final concentration in the range of 0.01% to 0.1%.
-
Use this buffer to dilute this compound and for the transcription reaction.
-
Always include a vehicle control with the same concentration of Tween 20.
-
-
Protocol for BSA Addition:
-
Prepare a 10 mg/mL stock solution of high-purity, fatty acid-free BSA in sterile water.
-
Add BSA to your transcription buffer to a final concentration of 0.01 to 0.1 mg/mL.
-
Use this BSA-containing buffer for all subsequent steps.
-
Issue 2: High background or false positives in Minimum Inhibitory Concentration (MIC) assays.
This may be caused by non-specific binding of this compound to plasticware or aggregation leading to off-target effects.
Troubleshooting Workflow for MIC Assays
Caption: Troubleshooting workflow for MIC assays.
Detailed Methodologies for MIC Assay Optimization
-
Protocol for MIC Determination with Hydrophobic Compounds:
-
Prepare a 2-fold serial dilution of this compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium). To minimize non-specific binding, consider using low protein binding plates.
-
To enhance solubility and reduce non-specific binding, the medium can be supplemented with a low concentration of a non-ionic surfactant such as Tween 20 (e.g., 0.05%).
-
Prepare a bacterial inoculum according to standard protocols (e.g., CLSI guidelines) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria without antibiotic) and a negative control (medium only).
-
Incubate the plates at the appropriate temperature and duration for the specific bacterial strain.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth.
-
Signaling Pathway and Mechanism of Action
This compound inhibits bacterial transcription by binding to a unique site on the RNA polymerase (RNAP) called the "switch region".[5][6][7] This binding event prevents the clamp domain of RNAP from closing over the DNA, thereby inhibiting the formation of a stable open promoter complex and blocking transcription initiation.
Simplified Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
By understanding the hydrophobic nature of this compound and implementing these targeted strategies, researchers can overcome common experimental hurdles, ensuring the generation of reliable and reproducible data in their pursuit of novel antibacterial therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 3. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. In vitro reconstitution of α-pyrone ring formation in myxopyronin biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01013F [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Tie Me Up, Tie Me Down: Inhibiting RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing Myxopyronin A Production from Myxococcus fulvus
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Myxopyronin A from Myxococcus fulvus fermentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising antibiotic candidate?
This compound is a polyketide antibiotic produced by the soil bacterium Myxococcus fulvus. It exhibits broad-spectrum activity against many Gram-positive and several Gram-negative bacteria by specifically inhibiting the bacterial RNA polymerase (RNAP). Its unique mode of action, targeting a different site on RNAP than rifampicin, makes it a promising candidate for combating antibiotic-resistant pathogens.
Q2: What is the typical yield of this compound in a laboratory setting?
Reported yields of this compound can vary. In shake flask cultures, yields of up to 26 mg/liter have been achieved. However, scaling up to bioreactors can sometimes present challenges in achieving the same productivity levels.
Q3: What is the standard culture medium for Myxococcus fulvus fermentation for this compound production?
A commonly used medium is a casein-yeast peptone (CYP) based broth. A typical composition is:
-
Casein peptone (tryptically digested): 0.4% - 0.6%
-
Yeast extract: 0.05%
-
MgSO₄·7H₂O: 0.1% - 0.2%
-
CaCl₂·2H₂O: 0.04% - 0.3%
-
Initial pH: 7.2
Q4: What are the optimal fermentation parameters for this compound production?
Optimal conditions can vary slightly between strains and fermentation systems. However, a good starting point is:
-
Temperature: 30°C
-
pH: Initial pH of 7.2. The pH is often not controlled during the fermentation and may rise to around 8.0 by the end of the process.
-
Aeration: High aeration is crucial. In a bioreactor, this can be achieved with an aeration rate of approximately 0.1 vvm (volume of air per volume of medium per minute) and maintaining a dissolved oxygen (pO₂) level above 30-40% saturation during the initial growth phase.
-
Agitation: Sufficient agitation is required to ensure proper mixing and oxygen transfer. In shake flasks, a speed of 160 rpm is common. In bioreactors, a stirring rate of around 400 rpm can be used.
-
Fermentation Time: The fermentation is typically stopped after about 40 hours, which usually coincides with the entry into the stationary phase.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during Myxococcus fulvus fermentation for this compound production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | Strain Instability/Degeneration: Myxococcus fulvus strains can be heterogeneous and prone to losing their antibiotic production capacity over successive transfers. | - Perform strain re-isolation and cloning: From a stock culture, plate out single colonies and screen for high-producing isolates. - Proper stock maintenance: Maintain cryopreserved stocks of high-producing clones and limit the number of subcultures. |
| Suboptimal Media Composition: The balance of carbon and nitrogen sources is critical for secondary metabolite production. | - Optimize carbon and nitrogen sources: Systematically evaluate different carbon (e.g., soluble starch, glucose) and nitrogen (e.g., different peptones, yeast extracts) sources and their concentrations. - Supplement with precursors: Although not explicitly documented for this compound, feeding with precursors of the polyketide backbone could enhance yield. | |
| Inadequate Aeration: Insufficient dissolved oxygen can limit both growth and secondary metabolism. | - Increase agitation speed in the bioreactor or shake flask. - Increase the aeration rate in the bioreactor. - Use baffled flasks for better oxygen transfer in shake flask cultures. | |
| Product Feedback Inhibition: Accumulation of this compound in the broth may inhibit its own biosynthesis. | - In-situ product removal with adsorbent resins: Add a sterile adsorbent resin (e.g., Amberlite XAD-16, Diaion HP-20) to the fermentation medium to sequester the antibiotic as it is produced. This can alleviate feedback inhibition and potentially increase the overall yield. | |
| Batch-to-Batch Variability | Inconsistent Inoculum: Variation in the age, size, and physiological state of the inoculum can lead to inconsistent fermentation performance. | - Standardize inoculum preparation: Use a consistent protocol for inoculum development, including the age of the seed culture (late log phase is often optimal) and the inoculum volume. - Use a liquid transfer method instead of a wire loop for more consistent inoculum size. |
| Fluctuations in Fermentation Parameters: Inconsistent control of temperature, pH, and aeration can lead to variable results. | - Ensure calibrated monitoring and control systems for your fermenter. - Maintain detailed batch records to track parameters and identify sources of variation. | |
| Contamination | Poor Aseptic Technique: Introduction of competing microorganisms can inhibit the growth of M. fulvus and/or degrade the product. | - Strict aseptic technique: Ensure all media, equipment, and reagents are properly sterilized. - Work in a clean environment (e.g., laminar flow hood) for all transfers. |
| Contaminated Raw Materials: Media components or water may be a source of contamination. | - Use high-quality, sterile-filtered, or autoclaved media components. - Test individual media components for sterility if contamination is a recurring issue. | |
| Poor Growth of Myxococcus fulvus | Inappropriate Media Composition: The medium may be lacking essential nutrients or have an incorrect osmotic balance. | - Verify the composition of your medium against a known successful formulation. - Ensure the correct concentrations of salts like MgSO₄ and CaCl₂. |
| Incorrect pH: The initial pH of the medium may be too high or too low. | - Adjust the pH of the medium to 7.2 before autoclaving. | |
| Presence of Inhibitory Substances: Trace elements or impurities in media components could be inhibitory. | - Use high-purity water and reagents. - Consider treating water with activated carbon to remove potential inhibitory compounds. |
Section 3: Experimental Protocols
Inoculum Development for Myxococcus fulvus
A consistent and healthy inoculum is crucial for reproducible fermentations.
-
Strain Revival: Revive a cryopreserved stock of a high-producing Myxococcus fulvus clone by streaking onto a Casein-Yeast Peptone (CYP) agar plate.
-
Incubation: Incubate the plate at 30°C for 5-7 days, or until characteristic swarming colonies are visible.
-
Seed Culture: Inoculate a single, well-isolated colony into a flask containing 50 mL of liquid CYP medium.
-
Incubation of Seed Culture: Incubate the flask at 30°C on a rotary shaker at 160 rpm for 48-72 hours, until the culture reaches the late logarithmic growth phase.
-
Inoculation of Production Culture: Use this seed culture to inoculate the production fermentation vessel at a volume of 5-10% (v/v).
Fermentation of Myxococcus fulvus for this compound Production
This protocol is based on a shake flask culture.
-
Medium Preparation: Prepare the production medium (e.g., CYP medium as described in the FAQs) and dispense 200 mL into 1-liter Erlenmeyer flasks.
-
Sterilization: Autoclave the flasks at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate each flask with 10-20 mL of the seed culture.
-
Incubation: Incubate the flasks at 30°C on a rotary shaker at 160 rpm for approximately 40 hours.
-
Monitoring: Monitor the fermentation by observing cell growth (e.g., optical density at 600 nm) and pH. This compound production typically parallels cell growth and ceases in the stationary phase.
Extraction of this compound from Culture Broth
-
Cell Removal: After fermentation, harvest the culture broth and centrifuge at a sufficient speed (e.g., 10,000 x g for 15 minutes) to pellet the cells. This compound is primarily found in the supernatant.
-
Solvent Extraction: Transfer the supernatant to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction twice.
-
Pooling and Drying: Pool the organic phases and dry over anhydrous sodium sulfate.
-
Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
Quantification of this compound by HPLC
-
Sample Preparation: Dissolve the crude extract in a known volume of methanol. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., LiChrosorb RP-18, 10 µm).
-
Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 70:30:4 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Retention Time: The retention time for this compound is approximately 11 minutes under these conditions.
-
-
Quantification: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the samples.
Section 4: Data Presentation
Table 1: Effect of Adsorbent Resin on Secondary Metabolite Production (Generalised)
This table illustrates the potential impact of adding adsorbent resins to a fermentation broth, based on studies with other secondary metabolites. A similar approach could be applied to optimize this compound production.
| Adsorbent Resin | Concentration (% w/v) | Timing of Addition | Fold Increase in Yield (Example) | Reference |
| Diaion HP-20 | 5 | Inoculation stage | 4.2 | |
| Amberlite XAD-16 | 2-4 | Beginning of fermentation | 2-5 |
Section 5: Visualizations
Signaling Pathways
The regulation of secondary metabolism in Myxococcus is complex and often triggered by environmental cues such as starvation. While a specific signaling pathway for this compound in M. fulvus is not fully elucidated, a generalized pathway based on the well-studied model organism Myxococcus xanthus is presented below. This pathway highlights the key signals and regulatory proteins that lead to the activation of secondary metabolite biosynthesis gene clusters.
Best practices for handling and storing Myxopyronin A in the lab
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing Myxopyronin A (Myx-A) in the laboratory, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a naturally occurring antibiotic produced by the myxobacterium Myxococcus fulvus. It functions as a potent inhibitor of bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcribing DNA into RNA. Myx-A binds to a unique site on the RNAP, distinct from other known RNAP inhibitors like rifampicin, and induces a conformational change that prevents the enzyme from binding to promoter DNA, thereby inhibiting transcription initiation.[1][2]
Q2: What are the primary safety precautions for handling this compound?
While specific toxicity data for this compound is not extensively detailed in publicly available resources, it is prudent to handle it with the standard care for potent biologically active compounds. Always consult the latest Safety Data Sheet (SDS) provided by your supplier. General safety practices include:
-
Working in a well-ventilated area, preferably a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoiding inhalation of the powder and contact with skin and eyes.
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS.
Q3: How should solid this compound be stored?
For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dark, and dry place.
| Storage Condition | Recommendation |
| Temperature | -20°C is recommended for long-term storage. |
| Light | Protect from light, as Myxopyronins have been reported to be unstable under UV light exposure. |
| Moisture | Store in a desiccated environment to prevent degradation. |
Q4: How do I prepare a stock solution of this compound?
This compound is sparingly soluble in water but has better solubility in organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing stock solutions.
| Solvent | Reported Solubility |
| DMSO | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Water | Sparingly soluble |
Note: Specific quantitative solubility data (e.g., mg/mL) for this compound is not consistently reported. It is recommended to start with a small amount of solvent and gradually increase it until the compound is fully dissolved.
Q5: How should this compound stock solutions be stored?
Stock solutions of this compound are best stored in aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
| Storage Condition | Recommendation |
| Temperature | -20°C is suitable for short to medium-term storage. For long-term storage, -80°C is recommended to maintain stability.[3] |
| Aliquoting | Prepare single-use aliquots to minimize freeze-thaw cycles. |
| Light | Store in amber or foil-wrapped vials to protect from light. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of solid this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution of this compound (Molecular Weight: ~457.5 g/mol ), you would need 4.575 mg.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes and store at -20°C or -80°C.
In Vitro Transcription Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on bacterial RNA polymerase.
-
Reaction Setup: Assemble the in vitro transcription reaction mixture on ice. A typical reaction may include:
-
Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
Bacterial RNA polymerase holoenzyme
-
Linear DNA template with a known promoter
-
Ribonucleotide triphosphates (rNTPs), including a radiolabeled or fluorescently tagged rNTP for detection
-
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.
-
Initiation: Transfer the reaction tubes to the appropriate incubation temperature (e.g., 37°C) to start the transcription reaction.
-
Termination: After a defined period, stop the reaction by adding a stop solution (e.g., containing EDTA and formamide).
-
Analysis: Denature the RNA products and separate them by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection: Visualize the RNA transcripts using autoradiography or fluorescence imaging. The intensity of the transcript bands will be inversely proportional to the inhibitory activity of this compound.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| No or low inhibition of RNA polymerase activity | Inactive this compound: The compound may have degraded due to improper storage or handling. | - Prepare a fresh stock solution from solid material. - Ensure stock solutions are stored in aliquots at -80°C and protected from light. - Avoid repeated freeze-thaw cycles. |
| Incorrect experimental conditions: The assay conditions may not be optimal for this compound activity. | - Verify the pH of your reaction buffer; Myxopyronins can be unstable at low pH. - Ensure the final concentration of DMSO or ethanol in the assay is not inhibiting the enzyme. Run a solvent-only control. | |
| Resistant RNA polymerase: The specific RNAP being used might be resistant to this compound. | - Confirm the source and purity of your RNAP. - If using a mutant RNAP, check for mutations in the this compound binding site. | |
| Inconsistent results between experiments | Variability in stock solution concentration: Inaccurate pipetting or solvent evaporation can alter the effective concentration. | - Use calibrated pipettes and ensure they are working correctly. - Prepare fresh dilutions from a concentrated stock for each experiment. - Keep stock solution tubes tightly capped to prevent solvent evaporation. |
| Degradation of this compound during the experiment: Exposure to light or acidic conditions can degrade the compound. | - Minimize the exposure of this compound solutions to light during the experimental setup. - Ensure the pH of all buffers is within a stable range (neutral to slightly alkaline). | |
| Precipitation of this compound in the assay | Low solubility in the final reaction buffer: The concentration of this compound may exceed its solubility limit in the aqueous assay buffer. | - Lower the final concentration of this compound. - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not inhibit the enzyme. You may need to optimize this balance. |
Visualizations
Caption: Experimental workflow for using this compound.
Caption: this compound's mechanism of action.
References
Validation & Comparative
A Comparative Analysis: The Absence of Cross-Resistance Between Myxopyronin A and Rifampicin
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Rifampicin, a cornerstone in the treatment of bacterial infections like tuberculosis, is increasingly compromised by resistance. This guide provides a detailed comparison of Myxopyronin A and Rifampicin, focusing on the structural and mechanistic basis for the lack of cross-resistance between these two potent inhibitors of bacterial RNA polymerase (RNAP). This key characteristic positions this compound as a promising candidate for combating Rifampicin-resistant pathogens.
Contrasting Mechanisms of Action: Two Distinct Approaches to Inhibiting Transcription
The fundamental reason for the absence of cross-resistance lies in the distinct binding sites and inhibitory mechanisms of this compound and Rifampicin on the bacterial RNA polymerase.
This compound: This α-pyrone antibiotic targets the "switch region" of the RNAP.[1][2] This region acts as a hinge, mediating the opening and closing of the enzyme's active center cleft, a crucial movement for binding to promoter DNA.[3][4] Myxopyronin binds to a hydrophobic pocket within this switch region, effectively "jamming" the hinge and preventing the clamp from opening.[3][4] This action blocks the initial interaction between the RNAP and the promoter DNA, thereby inhibiting the initiation of transcription.[3][5]
Rifampicin: A member of the rifamycin class, Rifampicin binds to a pocket within the DNA/RNA channel of the RNAP β subunit, encoded by the rpoB gene.[6][7][8] Its binding site is adjacent to the enzyme's active center.[9] Unlike Myxopyronin, Rifampicin does not prevent the initial binding of RNAP to DNA. Instead, it physically obstructs the path of the elongating RNA transcript after the first two or three nucleotides have been joined, halting the elongation phase of transcription.[8][9][10]
Because these binding sites are structurally distant, a mutation that alters the Rifampicin binding pocket does not affect the Myxopyronin binding site, and vice versa.[1][2][11] This is the molecular basis for the lack of cross-resistance.
Data Presentation: A Comparative Overview
The following tables summarize the key differences in the mechanism and resistance profiles of this compound and Rifampicin.
Table 1: Comparison of Inhibitory Mechanisms
| Feature | This compound | Rifampicin |
| Target Enzyme | Bacterial DNA-dependent RNA Polymerase | Bacterial DNA-dependent RNA Polymerase |
| Binding Site | "Switch Region" (hinge of the active center cleft)[1][3] | β subunit, within the DNA/RNA channel[6][8] |
| Inhibited Stage | Transcription Initiation (prevents RNAP-DNA binding)[3][5] | Transcription Elongation (blocks the growing RNA chain)[8][9] |
| Molecular Action | Prevents the opening of the RNAP clamp[4] | Physically obstructs the RNA exit path[8] |
Table 2: Comparison of Resistance Profiles
| Feature | This compound | Rifampicin |
| Resistance Gene | Mutations in RNAP subunits forming the switch region[5][12] | Mutations in the rpoB gene[13][14][15] |
| Resistance Mechanism | Alteration of the drug's binding pocket in the switch region[4] | Alteration of the drug's binding pocket in the β subunit, reducing affinity[9] |
| Common Mutations | Alterations in amino acid residues within the MyxB-binding site[5] | Point mutations in the 81-bp Rifampicin-Resistance Determining Region (RRDR)[16] |
| Spontaneous Resistance Frequency | ~8 x 10-8 (in S. aureus)[5][12] | ~10-10 to 10-6 (organism dependent)[17] |
| Cross-Resistance | No cross-resistance with Rifampicin observed[2][11][18] | No cross-resistance with this compound observed |
Visualizing the Mechanisms
The following diagrams illustrate the distinct mechanisms of action and the development of resistance for each antibiotic.
Caption: Rifampicin binds the β subunit of RNAP, blocking RNA elongation. Mutations in the rpoB gene prevent this binding, allowing transcription to proceed.
Caption: this compound binds the RNAP switch region, preventing clamp opening and DNA binding. Mutations in this region block Myxopyronin binding, allowing transcription initiation.
Experimental Protocols
Detailed methodologies are crucial for validating the lack of cross-resistance and evaluating the potential of new antibiotic candidates.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.
Materials:
-
Bacterial strains (Rifampicin-susceptible and Rifampicin-resistant).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotic stock solutions (this compound, Rifampicin).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
Methodology:
-
Inoculum Preparation: Culture bacteria overnight in CAMHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound and Rifampicin in the 96-well plates using CAMHB. Final volumes in wells should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include wells with no antibiotic (positive growth control) and wells with no bacteria (negative sterility control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth).[19] This can be assessed visually or by measuring optical density at 600 nm.
Protocol for Cross-Resistance Testing
This experiment directly assesses whether resistance to one antibiotic confers resistance to another.
Methodology:
-
Isolate Resistant Mutants: Generate or obtain bacterial strains with confirmed resistance to Rifampicin. Resistance should be confirmed by a significant increase in the MIC value compared to the wild-type strain.
-
Determine this compound MIC: Using the MIC determination protocol described above, measure the MIC of this compound against the wild-type (Rifampicin-susceptible) parent strain.
-
Test Against Resistant Strains: Simultaneously, determine the MIC of this compound against the confirmed Rifampicin-resistant strains.
-
Analysis: Compare the MIC values of this compound for the susceptible and resistant strains. A lack of cross-resistance is demonstrated if the MIC of this compound for the Rifampicin-resistant strain is the same or very similar to its MIC for the Rifampicin-susceptible parent strain.[19]
Caption: A workflow to determine if resistance to Rifampicin confers resistance to this compound by comparing MIC values across strains.
Conclusion
The distinct binding sites and mechanisms of action of this compound and Rifampicin provide a solid foundation for the observed lack of cross-resistance.[1][18] this compound inhibits the initiation of transcription by targeting the RNAP switch region, while Rifampicin blocks elongation by binding to the β subunit.[5][8] This fundamental difference means that mutations conferring resistance to one compound do not impact the activity of the other. These findings underscore the potential of this compound and its analogs as a new class of antibiotics for treating infections caused by Rifampicin-resistant bacteria, offering a promising avenue for future drug development.
References
- 1. The RNA polymerase "switch region" is a target for inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.libraries.rutgers.edu]
- 3. THE RNA POLYMERASE “SWITCH REGION” IS A TARGET FOR INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tie Me Up, Tie Me Down: Inhibiting RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rifampicin - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Rifampicin-Resistance Mutations in the rpoB Gene in Bacillus velezensis CC09 have Pleiotropic Effects [frontiersin.org]
- 10. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Mutations in rpoB That Confer Rifampicin Resistance Can Alter Levels of Peptidoglycan Precursors and Affect β-Lactam Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resistance to rifampicin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mutations inside rifampicin-resistance determining region of rpoB gene associated with rifampicin-resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchwithrutgers.com [researchwithrutgers.com]
- 19. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biochemical Assays for Evaluating RNA Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key biochemical assays used to evaluate the inhibitory effects of different RNA Polymerase (RNAP) inhibitors. It includes supporting experimental data, detailed methodologies for crucial experiments, and visualizations of experimental workflows and relevant signaling pathways.
Data Presentation: Comparative Inhibitory Effects of RNAP Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several known RNAP inhibitors across different bacterial species and in various biochemical assays. This data allows for a direct comparison of their potency.
| Inhibitor | Target Organism/Enzyme | Assay Type | IC50 (µM) | Reference |
| Rifampicin | Escherichia coli RNAP | In Vitro Transcription | ~0.02 | [1] |
| Staphylococcus aureus | In Vitro Transcription | 0.1 | [2] | |
| Mycobacterium tuberculosis H37Rv | Cell-based | 25.5 | [3] | |
| Myxopyronin B (MyxB) | Staphylococcus aureus RNAP | In Vitro Transcription | 24 | [2] |
| Escherichia coli RNAP | In Vitro Transcription | 0.01 | [4] | |
| Corallopyronin (Cor) | Staphylococcus aureus RNAP | In Vitro Transcription | 0.2 | [4] |
| Escherichia coli RNAP | In Vitro Transcription | 0.2 | [4] | |
| Ripostatin (Rip) | Staphylococcus aureus RNAP | In Vitro Transcription | 4 | [4] |
| Escherichia coli RNAP | In Vitro Transcription | 0.6 | [4] | |
| Streptolydigin (Stl) | Thermus thermophilus RNAP | In Vitro Transcription | 1.8 | [5] |
| Escherichia coli RNAP | In Vitro Transcription | ~24 | [6] | |
| Fidaxomicin | Clostridium difficile RNAP | Abortive Transcription | ~0.2 | [7] |
| Mycobacterium tuberculosis RNAP | Abortive Transcription | ~0.3 | [7] | |
| Compound 13c | Escherichia coli RNAP | In Vitro Transcription | 16.06 | [7] |
| Compound 7b | Escherichia coli RNAP | In Vitro Transcription | 19.4 | [8] |
| Compound 14 | E. coli σ70:RNAP interaction | ELISA | 2 | [9] |
Experimental Protocols
Detailed methodologies for three key biochemical assays are provided below.
In Vitro Transcription Assay
This assay directly measures the synthesis of RNA by RNAP and is a fundamental method for assessing inhibitor potency.
Materials:
-
Purified RNAP holoenzyme
-
Linear DNA template containing a promoter (e.g., T7A1 promoter)
-
Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP)
-
α-³²P-UTP (radiolabel)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)
-
RNAP inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Polyacrylamide gel (denaturing) and electrophoresis apparatus
-
Phosphorimager screen and scanner
Procedure:
-
Reaction Assembly: In a microcentrifuge tube, combine the transcription buffer, DNA template, and the RNAP inhibitor at various concentrations.
-
Enzyme Addition: Add the purified RNAP holoenzyme to the reaction mixture and incubate for 10-15 minutes at 37°C to allow for inhibitor binding and open complex formation.
-
Initiation of Transcription: Start the transcription reaction by adding the NTP mix, including the radiolabeled α-³²P-UTP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes) to allow for RNA synthesis.
-
Termination: Stop the reaction by adding the stop solution.
-
Analysis: Denature the samples by heating and separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.
-
Quantification: Dry the gel, expose it to a phosphorimager screen, and quantify the amount of radiolabeled RNA produced in the presence and absence of the inhibitor.
-
IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Assay
This homogeneous assay is well-suited for high-throughput screening and measures the binding of a fluorescently labeled nucleic acid probe to RNAP. Inhibition of this interaction by a compound results in a decrease in the fluorescence polarization signal.
Materials:
-
Purified RNAP
-
Fluorescently labeled DNA or RNA probe that binds to RNAP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 3 mM MgCl₂, 0.5 mM EDTA, 0.05% IGEPAL)[10]
-
RNAP inhibitors
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare solutions of RNAP, the fluorescent probe, and the inhibitors in the assay buffer.
-
Reaction Setup: In a microplate, add the assay buffer, the fluorescent probe, and the RNAP inhibitor at various concentrations.
-
Enzyme Addition: Add the purified RNAP to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.[10]
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: The change in polarization is used to determine the extent of inhibition. The percentage of inhibition is calculated, and the data is plotted against inhibitor concentration to determine the IC50 value.
Scintillation Proximity Assay (SPA)
SPA is a sensitive and homogeneous radioassay for high-throughput screening of RNAP inhibitors. It measures the incorporation of radiolabeled nucleotides into a biotinylated RNA transcript that is captured by streptavidin-coated SPA beads.
Materials:
-
Purified RNAP holoenzyme
-
Biotinylated DNA template
-
NTPs, including ³H-UTP or ³³P-UTP
-
RNAP inhibitors
-
Streptavidin-coated SPA beads
-
Assay buffer
-
Microplate scintillation counter
Procedure:
-
Transcription Reaction: Set up an in vitro transcription reaction similar to the one described above, but using a biotinylated DNA template and a radiolabeled NTP. Include the RNAP inhibitors at varying concentrations.
-
Termination and Bead Addition: Stop the transcription reaction and add the streptavidin-coated SPA beads to the mixture.
-
Incubation: Incubate the reaction to allow the biotinylated RNA transcripts to bind to the SPA beads.
-
Signal Detection: When the radiolabeled RNA is in close proximity to the scintillant in the bead, it excites the scintillant to emit light.[11] Measure the light output using a microplate scintillation counter.[11] Unincorporated radiolabeled NTPs are too far from the beads to generate a signal.
-
Data Analysis: The amount of light emitted is proportional to the amount of RNA synthesized. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow: In Vitro Transcription Assay
Caption: Workflow for an in vitro transcription assay to determine RNAP inhibitor IC50.
Logical Relationship: Mechanism of Action of Different RNAP Inhibitors
Caption: Mechanisms of action for different classes of RNAP inhibitors.
Signaling Pathway: RNAP I Inhibition and p53 Activation
Caption: Inhibition of RNAP I leads to p53 activation and cell death.[12][13][14]
References
- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NEW TARGET FOR INHIBITION OF BACTERIAL RNA POLYMERASE: "SWITCH REGION" - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Bacterial Rna Polymerase by Streptolydigin: Stabilization of A Straight-Bridge-Helix Active-Center Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of RNA Polymerase I as a Therapeutic Strategy to Promote Cancer-Specific Activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of RNA polymerase I as a therapeutic strategy to promote cancer-specific activation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Myxopyronin A: A Potent Inhibitor of Bacterial RNA Polymerase with Promising Activity Against Clinical Isolates
A deep dive into the antibacterial efficacy of Myxopyronin A, this guide offers a comparative analysis of its activity against key clinical pathogens, alongside detailed experimental protocols for its validation.
This compound, a naturally occurring antibiotic produced by the myxobacterium Myxococcus fulvus, has garnered significant interest within the scientific community for its unique mechanism of action and its potent antibacterial properties. This α-pyrone antibiotic selectively inhibits the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for bacterial survival, by binding to a site distinct from that of the well-known antibiotic rifampin. This distinction is particularly relevant in the era of rising antibiotic resistance, as it suggests a lack of cross-resistance with rifamycin-class antibiotics.
This guide provides a comprehensive overview of the antibacterial activity of this compound against a panel of clinically significant bacteria, comparing its efficacy with commonly used antibiotics. Detailed methodologies for the validation of its antibacterial activity are also presented to facilitate further research and development.
Comparative Antibacterial Activity of this compound
The following table summarizes the in vitro activity of this compound against various clinical isolates, presenting Minimum Inhibitory Concentration (MIC) values in comparison to other standard antibiotics. The data highlights the potent activity of this compound, particularly against Gram-positive bacteria.
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Myxopyronin B | 0.5 - 1.0 | - | - |
| Vancomycin | - | - | 0.25 | |
| Clindamycin | 0.016 - 0.230 | 0.016 | 0.230 | |
| Gram-positive bacteria (general) | This compound | 5 - 20 | - | - |
| Gram-negative bacteria (e.g., E. coli) | This compound | >100 | - | - |
Note: Data for Myxopyronin B is included as a close structural analog of this compound, often studied concurrently. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. A hyphen (-) indicates that specific data was not available in the cited sources.
The data indicates that this compound and its analog Myxopyronin B demonstrate significant potency against Staphylococcus aureus, a major cause of clinical infections. One study highlighted that this compound effectively blocked the growth of a variety of Gram-positive bacteria with MICs under 100 mcg/ml.[1][2] In contrast, its activity against Gram-negative bacteria such as Escherichia coli is considerably lower, with MICs exceeding 100 mcg/ml.[1][2][3]
Mechanism of Action: A Unique Approach to Bacterial Inhibition
This compound's primary mode of action is the inhibition of bacterial RNA polymerase. It achieves this by binding to the "switch region" of the enzyme, a flexible element crucial for the opening and closing of the DNA clamp. By binding to this region, this compound stabilizes the closed conformation of the clamp, preventing the enzyme from binding to promoter DNA and initiating transcription. This mechanism is distinct from that of rifampin, which binds to the beta subunit of RNAP within the DNA/RNA channel. This difference in binding sites is a key advantage, as it means this compound can be effective against rifampin-resistant strains.
This compound's mechanism of action.
Experimental Protocols for Antibacterial Activity Validation
To ensure accurate and reproducible results when evaluating the antibacterial activity of this compound, standardized experimental protocols are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
-
Serial Dilutions:
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 50 µL from the last well. This will result in a range of concentrations of this compound.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the clinical isolate to be tested.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.
Workflow for MIC determination.
Conclusion and Future Perspectives
This compound presents a compelling profile as a potential antibacterial agent, particularly against challenging Gram-positive pathogens. Its unique mechanism of action offers a valuable alternative to existing antibiotic classes and a potential solution to the growing problem of antibiotic resistance. The data presented in this guide underscores its potent in vitro activity. However, further research, including comprehensive in vivo efficacy studies and toxicological assessments, is crucial to fully elucidate its therapeutic potential and pave the way for its clinical development. The provided experimental protocols offer a standardized framework for researchers to contribute to the growing body of knowledge on this promising antibiotic candidate.
References
- 1. preprints.org [preprints.org]
- 2. Frontiers | Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus [frontiersin.org]
- 3. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Resistance Profiles of Myxopyronin A and Other RNA Polymerase Inhibitors
In the landscape of rising antimicrobial resistance, the exploration of novel antibiotics with unique mechanisms of action is paramount. Myxopyronin A, a natural product isolated from the myxobacterium Myxococcus fulvus, presents a promising scaffold for antibiotic development due to its distinct mode of action targeting bacterial RNA polymerase (RNAP).[1][2] This guide provides a detailed comparison of the resistance profiles of this compound with other well-established RNAP-inhibiting antibiotics, namely Rifampicin and Fidaxomicin, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Different Binding Sites
The bactericidal activity of this compound, Rifampicin, and Fidaxomicin stems from their ability to inhibit bacterial RNA polymerase, a crucial enzyme for transcription. However, they achieve this through distinct interactions with the enzyme complex, a key factor influencing their resistance profiles.
-
This compound: This antibiotic binds to a novel site on the RNAP called the "switch region," which is located at the base of the pincer-like "clamp" domain of the enzyme.[3][4][5] This binding event is thought to lock the clamp in a closed conformation, thereby preventing the enzyme from binding to promoter DNA and initiating transcription.[4] Another proposed mechanism is the inhibition of the propagation of promoter DNA melting.[4]
-
Rifampicin: A member of the rifamycin class, Rifampicin binds to the β-subunit of the RNAP within the DNA/RNA channel.[4][6][7] This interaction physically obstructs the path of the elongating RNA transcript beyond a length of 2-3 nucleotides, effectively halting transcription.[8]
-
Fidaxomicin: This macrocyclic antibiotic also targets the RNAP but at a site distinct from both this compound and Rifampicin. Fidaxomicin binds to the RNAP clamp and traps it in an open conformation, which prevents the stable binding of RNAP to the DNA template.[9][10]
The distinct binding sites of these antibiotics are a crucial advantage, as it implies that resistance to one may not confer resistance to the others, a phenomenon known as a lack of cross-resistance.[4][11]
Quantitative Comparison of Resistance Profiles
The emergence of resistance is a critical factor in the long-term viability of any antibiotic. The following table summarizes key quantitative data related to the resistance profiles of this compound, Rifampicin, and Fidaxomicin.
| Parameter | Myxopyronin B | Rifampicin | Fidaxomicin |
| Target Organism(s) | Gram-positive bacteria, including Staphylococcus aureus[1][4] | Broad spectrum, including Gram-positive and some Gram-negative bacteria, notably Mycobacterium tuberculosis[7][8][12] | Primarily Clostridioides difficile[9] |
| Spontaneous Resistance Frequency in S. aureus | 8 x 10⁻⁸[4][13] | 3 x 10⁻⁸ to 10 x 10⁻⁸[14][15] | Data not widely available for S. aureus, primarily studied in C. difficile |
| Common Mutations Conferring Resistance | RNAP β subunit (e.g., V1080I/L, E1084K, D1101E, S1127L/P) and β' subunit (e.g., K334N, T925K/R, G1172C/D)[14] | RNAP β subunit (rpoB) gene, particularly in the Rifampicin Resistance-Determining Region (RRDR) (e.g., S531L, H526Y, D516V in E. coli numbering)[7][8] | RNAP β subunit (rpoB) (e.g., Gln1074Lys, Val1143Asp/Gly/Phe) and β' subunit (rpoC) (e.g., Gln781Arg, Asp1127Glu)[9] |
| Fold Increase in MIC of Resistant Mutants | ≥ 128-fold for some mutants[4] | ≥ 16-fold, with some mutants showing ≥ 12,800-fold increase[4] | Variable, with mutations like Val1143Asp leading to MIC > 64 µg/mL[9] |
| Fitness Cost of Resistance | All tested resistant mutants showed significant fitness costs (4-15% per generation)[14] | Some resistant mutants exhibit no significant fitness cost (≤0% per generation)[14] | Mutations at position 1143 in RpoB can reduce growth, competitive fitness, and toxin production[9] |
Experimental Protocols
The determination of antibiotic resistance profiles relies on standardized laboratory procedures. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC), a key metric in assessing antibiotic susceptibility.
Protocol for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method involves exposing a standardized bacterial inoculum to a series of twofold dilutions of the antibiotic in a liquid growth medium.
1. Preparation of Materials:
- Sterile 96-well microtiter plates.
- Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
- Stock solution of the antibiotic of known concentration.
- Bacterial culture in the logarithmic growth phase.
- Sterile diluents (e.g., saline or broth).
- Spectrophotometer.
2. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select several colonies of the test bacterium. b. Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute the suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antibiotic Dilutions: a. In the first column of the microtiter plate, add a volume of broth containing the highest desired concentration of the antibiotic. b. In the remaining wells, add a standard volume of sterile broth. c. Perform a serial twofold dilution by transferring a specific volume of the antibiotic solution from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient.
4. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria). b. Incubate the plate at the optimal temperature for the test bacterium (e.g., 35-37°C) for 16-20 hours.
5. Determination of MIC: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[16][17]
Visualizing Mechanisms and Workflows
Mechanism of Action and Resistance of RNA Polymerase Inhibitors
Caption: Mechanisms of action and resistance for RNAP inhibitors.
Experimental Workflow for Determining Antibiotic Resistance
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound and its analogs represent a promising class of antibiotics due to their unique mechanism of action that circumvents existing resistance to other RNAP inhibitors like Rifampicin. The lack of cross-resistance is a significant advantage in the fight against multidrug-resistant pathogens.[4] While the frequency of spontaneous resistance to Myxopyronin B is comparable to that of Rifampicin, the significant fitness cost associated with Myxopyronin resistance mutations suggests that such resistance may be less likely to persist and spread in a clinical setting.[14] However, the high serum protein binding of Myxopyronin B may present a challenge for its development as a systemic antibiotic.[4][13] Further research and development of Myxopyronin analogs with improved pharmacokinetic properties are warranted to fully exploit the potential of this novel antibiotic class.
References
- 1. The myxopyronins, new inhibitors of bacterial RNA synthesis from Myxococcus fulvus (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Tie Me Up, Tie Me Down: Inhibiting RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Myxopyronin: a punch in the jaws of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rifampicin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms and Impact of Antimicrobial Resistance in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. researchgate.net [researchgate.net]
- 14. Frequency, spectrum, and nonzero fitness costs of resistance to myxopyronin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frequency, Spectrum, and Nonzero Fitness Costs of Resistance to Myxopyronin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
The Fitness Cost of Resistance: A Comparative Analysis of Myxopyronin A and Rifampicin
For researchers, scientists, and drug development professionals, understanding the evolutionary fitness costs associated with antibiotic resistance is paramount in the preclinical assessment of novel antimicrobial agents. This guide provides a direct comparison of the fitness costs conferred by resistance mutations to Myxopyronin A and the widely used antibiotic, Rifampicin. The data presented herein, derived from key experimental studies, reveals a significant disparity in the biological cost of resistance to these two RNA polymerase inhibitors, with important implications for the potential clinical longevity of this compound.
This compound, a potent inhibitor of bacterial RNA polymerase (RNAP), represents a promising class of antibiotics. Its mechanism of action, which involves binding to the "switch region" of RNAP, is distinct from that of Rifampicin, which targets the β-subunit of the enzyme. This distinction offers the potential for activity against Rifampicin-resistant strains. However, the emergence of resistance to any new antibiotic is inevitable. A critical factor influencing the clinical prevalence and persistence of resistance is the fitness cost imposed by the resistance-conferring mutations in the absence of the antibiotic.
Quantitative Comparison of Fitness Costs
Experimental evidence, primarily from studies on Staphylococcus aureus, demonstrates a consistent and significant fitness cost associated with all tested this compound resistance mutations. In stark contrast, several clinically relevant Rifampicin resistance mutations impose no discernible fitness cost, allowing them to persist and spread even without selective pressure.
The following table summarizes the fitness costs of various resistance mutations in the rpoB and rpoC genes, which encode subunits of RNA polymerase. The fitness cost is expressed as a percentage reduction in competitive fitness per generation compared to the susceptible parent strain.
| Antibiotic | Gene | Mutation | Fitness Cost (% per generation)[1][2] |
| This compound | rpoB | V1080I | 8 |
| rpoB | V1080L | 10 | |
| rpoB | E1084K | 15 | |
| rpoB | D1101E | 12 | |
| rpoB | S1127L | 6 | |
| rpoB | S1127P | 4 | |
| rpoC | K334N | 6 | |
| rpoC | T925K | 11 | |
| rpoC | T925R | 5 | |
| rpoC | G1172C | 9 | |
| rpoC | G1172D | 7 | |
| Rifampicin | rpoB | S464P | 13 |
| rpoB | D471G | ≤0 | |
| rpoB | D471Y | ≤0 | |
| rpoB | A477D | 11 | |
| rpoB | A477V | 9 | |
| rpoB | H481N | ≤0 | |
| rpoB | H481R | 8 | |
| rpoB | H481Y | 5 | |
| rpoB | S486L | 3 |
Experimental Protocols
The fitness costs detailed above were determined using pairwise competition assays. This methodology provides a robust measure of the relative reproductive success of resistant and susceptible bacteria in a shared environment.
Key Experimental Protocol: Pairwise Competition Assay
-
Strain Preparation: Isogenic strains of a bacterium (e.g., Staphylococcus aureus) are used, differing only in the presence of the resistance mutation. The susceptible (wild-type) and resistant strains are cultured separately overnight in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Competition Inoculum: The overnight cultures are diluted and mixed in a 1:1 ratio based on optical density (OD) or colony-forming units (CFU) to ensure an equal starting population of each strain.
-
Co-culture: The mixed culture is incubated under standard growth conditions (e.g., 37°C with shaking).
-
Serial Passage: The co-culture is serially passaged by transferring a small aliquot to fresh medium at regular intervals (e.g., every 24 hours) to maintain logarithmic growth.
-
Population Quantification: At the beginning of the experiment (T=0) and after a set number of generations, aliquots of the co-culture are plated on both non-selective agar (to determine the total bacterial population) and agar containing the respective antibiotic (to select for and quantify the resistant population).
-
Fitness Calculation: The relative fitness (w) of the resistant strain is calculated based on the change in the ratio of resistant to susceptible bacteria over time. The fitness cost is then expressed as 1 - w.
Signaling Pathways and Mechanisms of Action
The differential fitness costs of this compound and Rifampicin resistance can be understood by examining their distinct mechanisms of action and the structural consequences of resistance mutations. Both antibiotics target the essential process of transcription, but at different sites on the RNA polymerase enzyme.
Caption: Mechanisms of action for this compound and Rifampicin targeting bacterial RNA polymerase.
Experimental Workflow for Fitness Cost Analysis
The determination of fitness cost follows a structured experimental workflow, from the isolation of resistant mutants to the final calculation of relative fitness.
Caption: Experimental workflow for determining the fitness cost of antibiotic resistance mutations.
Logical Relationship: Fitness Cost and Clinical Prevalence
The fitness cost of a resistance mutation is inversely correlated with its clinical prevalence. Mutations that impose a high fitness cost are less likely to be maintained in a bacterial population in the absence of antibiotic selection, whereas "no-cost" or "low-cost" mutations can persist and even become dominant.
Caption: Relationship between the fitness cost of resistance and its clinical prevalence.
Conclusion
The consistent and significant fitness costs associated with this compound resistance mutations suggest a lower propensity for the widespread clinical emergence and persistence of resistance compared to Rifampicin.[1][2] While resistance to this compound can and will arise, the inherent biological disadvantage of these resistant mutants in the absence of the drug may limit their dissemination. This comparative fitness cost analysis underscores the potential of this compound as a promising antibiotic candidate with a potentially more durable resistance profile than some existing therapies. Further in vivo studies are warranted to validate these findings in a more complex biological environment.
References
A Structural Showdown: Myxopyronin A and its Synthetic Analogs in Complex with Bacterial RNA Polymerase
A Comparative Guide for Researchers and Drug Development Professionals
Myxopyronin A, a natural product isolated from the myxobacterium Myxococcus fulvus, has emerged as a promising lead compound for the development of novel antibiotics. Its unique mechanism of action, targeting a distinct site on bacterial RNA polymerase (RNAP), offers a potential solution to the growing challenge of antibiotic resistance. This guide provides a comprehensive structural and functional comparison of this compound and its key synthetic analogs in their interaction with the bacterial RNAP holoenzyme.
Quantitative Analysis of RNAP Inhibition
The inhibitory potency of this compound and its analogs against bacterial RNAP has been evaluated using in vitro transcription assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key parameters for comparing the efficacy of these compounds.
| Compound | Target RNAP | IC50 (µM) | Kd (µM) | Reference(s) |
| This compound | E. coli | ~1 | 0.6±0.3 | [1] |
| Myxopyronin B | E. coli | 24 | N/A | [2] |
| desmethyl-Myxopyronin B | E. coli | 14 | N/A | [2] |
| Corallopyronin A | E. coli | 0.73 | N/A | |
| Ripostatin | N/A | N/A | N/A |
N/A: Not Available in the searched literature.
Structural Insights into the Myxopyronin Binding Site
X-ray crystallography studies have revealed that Myxopyronin and its analogs bind to a novel pocket within the "switch region" of the bacterial RNAP, distant from the active site targeted by other antibiotics like rifampicin.[1] This binding site is located at the hinge of the RNAP "clamp," a mobile element that must open to allow DNA to enter the active site cleft during transcription initiation.
The binding of Myxopyronin induces a conformational change in the switch region, effectively locking the clamp in a closed or partially closed state.[3] This "hinge-jamming" mechanism prevents the proper loading of promoter DNA into the RNAP active site, thereby inhibiting the initiation of transcription.[1]
The crystal structure of the Thermus thermophilus RNAP holoenzyme in complex with desmethyl-Myxopyronin B reveals key interactions between the inhibitor and the protein. The α-pyrone ring of the myxopyronins is crucial for their activity, forming important contacts with the RNAP.[4] Modifications to this core structure, as well as the side chains, have been explored to understand the structure-activity relationship and to develop more potent analogs.
dot
Caption: Binding of Myxopyronin to the RNAP switch region inhibits clamp opening and transcription initiation.
Experimental Protocols
In Vitro Transcription Assay for IC50 Determination
This protocol is adapted from methodologies used to assess the inhibitory activity of Myxopyronin analogs against E. coli RNAP.[2]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing transcription buffer (40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 10 mM DTT, 0.01% Triton X-100, and 5% glycerol), 0.5 mM of ATP, GTP, and CTP, 0.05 mM UTP, and [α-³²P] UTP.
-
Inhibitor and Enzyme Incubation: In a 96-well plate, add serial dilutions of the Myxopyronin analog to be tested. Add E. coli RNAP holoenzyme (e.g., Epicentre Biotechnologies) to each well and incubate at 37°C for 10 minutes to allow for inhibitor binding.
-
Transcription Initiation: Add a linear DNA template containing a suitable promoter (e.g., T7A1) to each well to initiate transcription. Incubate the reaction at 37°C for 20 minutes.
-
Reaction Quenching and Analysis: Stop the reaction by adding an equal volume of stop solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, and 0.05% xylene cyanol).
-
Gel Electrophoresis: Separate the RNA transcripts by electrophoresis on a denaturing polyacrylamide gel.
-
Data Analysis: Visualize the radiolabeled RNA products by autoradiography and quantify the band intensities. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
X-ray Crystallography of RNAP-Myxopyronin Complex
The following is a generalized protocol based on the successful crystallization of the Thermus thermophilus RNAP holoenzyme in complex with Myxopyronin analogs.[4]
-
Protein Expression and Purification: Express and purify the T. thermophilus RNAP holoenzyme using established protocols. The protein should be concentrated to approximately 10-20 mg/mL in a buffer containing 10 mM Tris-HCl pH 7.9, 100 mM NaCl, and 5 mM DTT.
-
Complex Formation: Incubate the purified RNAP holoenzyme with a 2- to 5-fold molar excess of the Myxopyronin analog for at least 1 hour on ice to ensure complex formation.
-
Crystallization: Use the hanging-drop vapor diffusion method. Mix the RNAP-inhibitor complex solution in a 1:1 ratio with a reservoir solution typically containing a precipitant (e.g., 10-15% PEG 8000), a salt (e.g., 100 mM MES pH 6.0), and additives (e.g., 5% glycerol).
-
Crystal Harvesting and Data Collection: Harvest the crystals and cryo-protect them by briefly soaking in a solution containing a higher concentration of the precipitant and a cryoprotectant (e.g., 25% glycerol) before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and determine the structure by molecular replacement using a known RNAP structure as a search model. Build the model for the inhibitor into the electron density map and refine the structure.
dot
Caption: Workflow for the synthesis, biochemical evaluation, and structural analysis of Myxopyronin analogs.
Conclusion and Future Directions
The structural and functional data presented here highlight the unique mechanism of action of this compound and its analogs as inhibitors of bacterial RNA polymerase. By targeting the switch region, these compounds offer a novel avenue for the development of antibiotics that are not susceptible to existing resistance mechanisms. The provided experimental protocols serve as a foundation for further research in this area. Future efforts in the synthesis of novel analogs, guided by the structural information of the RNAP-inhibitor complex, will be crucial for optimizing the potency and pharmacokinetic properties of this promising class of antibiotics.
References
- 1. Fluorescence polarization assay to quantify protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purification and initial characterization of RNA polymerase from Thermus thermophilus strain HB8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Myxopyronin A: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Myxopyronin A are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, treating it as potentially hazardous chemical waste in the absence of a specific Safety Data Sheet (SDS).
Chemical and Physical Properties
Disposal Protocol for this compound
Given the lack of specific disposal instructions for this compound, it must be treated as hazardous chemical waste. The following protocol is based on general best practices for the disposal of laboratory chemicals and antibiotics.[2][3]
Step 1: Waste Identification and Segregation
-
Pure Compound (Solid): Any unused or expired pure this compound powder should be considered potent chemical waste.
-
Stock Solutions: Concentrated stock solutions of this compound are to be treated as hazardous chemical waste.[3]
-
Contaminated Materials: All materials that have come into direct contact with this compound, including pipette tips, gloves, empty vials, and bench paper, should be segregated as chemically contaminated waste.
-
Experimental Media: Cell culture media or other liquid media containing this compound should not be disposed of down the drain.[3] While some antibiotics can be inactivated by autoclaving, the heat stability of this compound is not documented. Therefore, it is safest to treat it as chemical waste.
Step 2: Collection and Storage of Waste
-
Containers: Use only approved, properly labeled hazardous waste containers for collecting all forms of this compound waste. The containers should be durable and have a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the waste container in a designated, secure area, away from general lab traffic and incompatible chemicals.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.[4]
-
Documentation: Follow all institutional procedures for documenting the waste, including completing any necessary waste manifests or tracking forms.
-
Approved Vendor: The disposal of the chemical waste must be handled by an approved and licensed hazardous waste disposal vendor.[2][4] These vendors have the expertise and facilities to manage and dispose of chemical waste in an environmentally sound manner.
Never dispose of this compound down the sink or in the regular trash. [3][5][6] Improper disposal can lead to environmental contamination and the potential for antibiotic resistance development.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. The myxopyronins, new inhibitors of bacterial RNA synthesis from Myxococcus fulvus (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 6. fda.gov [fda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Myxopyronin A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Myxopyronin A, a potent antibiotic that inhibits bacterial RNA polymerase. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.
This compound presents several health hazards, including acute oral toxicity and potential damage to fertility or an unborn child.[1] Therefore, strict adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal protection is required. This includes the use of engineering controls and appropriate PPE to minimize exposure. All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne particles.[1][2]
Table 1: Personal Protective Equipment for this compound
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. | To prevent eye contact with this compound dust or splashes. |
| Skin Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. | To prevent skin contact. |
| Body Protection | Complete suit protecting against chemicals, lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | To prevent inhalation of airborne particles.[2][3] |
Hazard Mitigation and First Aid
Understanding the potential routes of exposure and the appropriate first aid response is crucial for minimizing harm in the event of an accident.
Table 2: Exposure and First Aid Measures for this compound
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[1] |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] If swallowed, immediately call a POISON CENTER or doctor/physician.[1] |
Safe Handling and Storage Protocols
Proper handling and storage are key to preventing accidental exposure and maintaining the chemical's stability.
-
Handling:
-
Avoid contact with skin and eyes.[5]
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Work under a hood. Do not inhale the substance/mixture.[1][2]
-
Do not eat, drink or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
-
-
Storage:
Spill Management and Disposal Plan
In the event of a spill, a clear and immediate response plan is essential to contain the material and protect laboratory personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
